Ethyl 2-phenoxybutanoate
Description
Structure
3D Structure
Properties
CAS No. |
56149-37-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-phenoxybutanoate |
InChI |
InChI=1S/C12H16O3/c1-3-11(12(13)14-4-2)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
IHASFDBVENKSHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-oxo-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Ethyl 2-oxo-4-phenylbutanoate, a key chemical intermediate in various synthetic applications, most notably in the pharmaceutical industry. It has come to our attention that this compound is sometimes referred to by other names, and it is highly probable that the query "Ethyl 2-phenoxybutanoate" is a misnomer for the compound detailed herein. This guide will address the nomenclature, chemical properties, synthesis, applications, and safety protocols associated with Ethyl 2-oxo-4-phenylbutanoate to provide a complete and authoritative resource for researchers and industry professionals.
Chemical Identification and Nomenclature
Correctly identifying a chemical compound is the foundation of sound scientific research and development. This section provides the standard identifiers for Ethyl 2-oxo-4-phenylbutanoate.
CAS Number
The Chemical Abstracts Service (CAS) registry number, a unique identifier for chemical substances, for Ethyl 2-oxo-4-phenylbutanoate is 64920-29-2 .[1][2][3][4][5][6][7]
IUPAC Name
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 2-oxo-4-phenylbutanoate .[1]
Synonyms
This compound is also known by several other names in literature and commerce, including:
-
Ethyl benzylpyruvate[4]
-
4-Phenyl-2-oxobutyric acid ethyl ester[4]
-
Ethyl 4-phenyl-2-oxobutanoate[4]
-
Keto Ester[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its handling, application, and the design of synthetic routes.
| Property | Value | Source |
| Molecular Formula | C12H14O3 | [7] |
| Molecular Weight | 206.24 g/mol | [1][2][3][4] |
| Appearance | Pale yellow or yellow liquid | [8][9] |
| Boiling Point | 132 °C at 2 mmHg | [5] |
| Density | 1.091 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.504 | [5] |
| Flash Point | 113 °C (closed cup) | [8] |
| Solubility | Low solubility in water. Soluble in organic solvents like toluene. | [9] |
Synthesis of Ethyl 2-oxo-4-phenylbutanoate
The synthesis of Ethyl 2-oxo-4-phenylbutanoate can be achieved through various methods. This section details a common and effective laboratory-scale synthesis.
Synthesis via Grignard Reaction
A prevalent method for the preparation of Ethyl 2-oxo-4-phenylbutanoate involves a Grignard reaction.[9][10] This pathway offers a high yield and is a staple in organic synthesis.
Workflow of Grignard Synthesis:
Caption: Grignard synthesis of Ethyl 2-oxo-4-phenylbutanoate.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a dry, nitrogen-purged flask, magnesium turnings are activated. A solution of β-bromoethylbenzene in a dry ether solvent (such as tetrahydrofuran or methyl tert-butyl ether) is added dropwise to initiate the formation of the Grignard reagent (phenethylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine.[9]
-
Acylation Reaction: The freshly prepared Grignard reagent is then slowly added to a solution of diethyl oxalate at a low temperature. This step forms a Grignard complex.[9]
-
Hydrolysis: The reaction mixture is then quenched with a cold, dilute acid (e.g., 10% hydrochloric acid) to hydrolyze the Grignard complex.[9]
-
Workup and Purification: The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure Ethyl 2-oxo-4-phenylbutanoate.[9]
Synthesis via Esterification
An alternative route involves the direct esterification of 2-oxo-4-phenylbutyric acid.
Workflow of Esterification Synthesis:
Sources
- 1. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. 64920-29-2|Ethyl 2-oxo-4-phenylbutanoate|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]
- 6. Ethyl 2-oxo-4-phenylbutyrate|64920-29-2|lookchem [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. Ethyl 2-oxo-4-phenylbutyrate - Safety Data Sheet [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
Thermogravimetric Characterization of Ethyl 2-phenoxybutanoate
A Technical Framework for Stability & Volatility Profiling[1]
Executive Summary
Ethyl 2-phenoxybutanoate (CAS: 2444-36-2 analog/derivative) represents a critical structural motif in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and phenoxy herbicide intermediates.[1] In drug development, the thermal profile of such liquid intermediates is paramount for establishing process safety limits, purification protocols (distillation), and pre-formulation stability.
This technical guide provides a rigorous framework for the Thermogravimetric Analysis (TGA) of this compound.[1] Unlike solid-state pharmaceuticals where melting and hydrate loss are primary concerns, this compound—likely a high-boiling liquid—presents a specific challenge: distinguishing between evaporation (physical transition) and degradation (chemical bond scission). The protocols detailed below prioritize the decoupling of these two mechanisms to ensure accurate kinetic modeling and safety assessment.
Chemical Profile & Thermal Predictions
Before initiating TGA, the operator must understand the theoretical thermal envelope of the analyte to design the heating program effectively.
| Property | Value / Prediction | Technical Implication for TGA |
| Molecular Formula | MW ~208.25 g/mol indicates moderate volatility.[1] | |
| Predicted Boiling Point | 250°C – 300°C (at 760 mmHg) | Mass loss < 200°C is likely residual solvent or moisture. Main mass loss will occur in this range. |
| Functional Groups | Ethyl Ester, Phenoxy Ether | Ester Pyrolysis: Potential elimination mechanism (Chugaev-type) at >350°C if evaporation is suppressed. Ether Linkage: Generally stable up to ~400°C under |
| Physical State | Liquid (Standard Ambient) | Requires hermetic or pinhole pans to prevent premature evaporation during equilibration. |
Core Methodology: Experimental Protocols
The following protocols are designed to validate the thermal stability window. The choice of crucible type is the single most critical variable when analyzing semi-volatile liquids like this compound.[1]
3.1 Instrument Configuration
-
Instrument: High-sensitivity TGA (e.g., TA Instruments Discovery Series or Mettler Toledo TGA/DSC).
-
Purge Gas: Nitrogen (
) at 40-60 mL/min (Balance purge) and 20-40 mL/min (Sample purge).-
Reasoning:
prevents oxidative degradation, allowing the observation of intrinsic thermal stability and physical evaporation.
-
-
Temperature Calibration: Indium (
) and Aluminum ( ) standards. Curie point standards (Alumel/Nickel) are preferred for TGA specifically.
3.2 Protocol A: Volatility & Boiling Point Determination (Open Pan)
Use this protocol to determine the practical evaporation rate and approximate boiling point under atmospheric pressure.
-
Crucible: 40
Aluminum pan, OPEN (no lid). -
Sample Mass: 10–15 mg (Higher mass minimizes surface-area-to-volume ratio effects).[1]
-
Method:
-
Equilibrate at
. -
Ramp
to .
-
-
Expected Output: A smooth, continuous weight loss curve starting near
and reaching 0% mass (100% loss) near the boiling point. -
Metric:
(extrapolated onset) roughly correlates to the boiling point, but is rate-dependent.
3.3 Protocol B: Stability & Decomposition Kinetics (Pinhole Pan)
Critical for Drug Development: This protocol suppresses evaporation to measure the chemical stability of the molecule.
-
Crucible: 40
Aluminum pan with Hermetic Lid . -
Modification: Laser-drilled pinhole (
diameter) in the lid. -
Theory: The pinhole creates a "self-generated atmosphere" where the partial pressure of the analyte vapor inside the pan equals the total pressure (
). This suppresses evaporation until the boiling point is reached, shifting the physical mass loss curve to higher temperatures. -
Method:
-
Equilibrate at
. -
Ramp
to .
-
-
Interpretation: If a mass loss step is observed before the boiling point (determined in Protocol A), it indicates chemical decomposition (e.g., decarboxylation).
Visualization: Method Development Workflow
The following diagram illustrates the decision logic for selecting the appropriate TGA mode based on the research question.
Figure 1: Decision matrix for TGA experimental design, contrasting volatility profiling (Open Pan) vs. stability assessment (Pinhole Pan).
Data Interpretation & Causality
Synthesizing the data from the protocols above requires distinguishing between Physical and Chemical events.
5.1 Differentiating Evaporation from Decomposition
For this compound, the signals can overlap. Use the Derivative Thermogravimetry (DTG) signal (
| Signal Characteristic | Evaporation (Physical) | Decomposition (Chemical) |
| DTG Peak Shape | Broad, asymmetric (tailing towards low T).[1] | Sharp, symmetric, often multi-modal. |
| Residue ( | ~0% (Complete volatilization). | >0% (Char formation, carbonization). |
| Effect of Pan Type |
5.2 Kinetic Analysis (Advanced)
To determine the shelf-life or process stability, calculate the Activation Energy (
-
Method: Run Protocol B (Pinhole) at three heating rates (
): 2, 5, and 10 . -
Calculation: Apply the Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) isoconversional method.[1]
-
Plot
vs for a fixed conversion (e.g., 5% mass loss). -
The slope of the line is proportional to
.[1] -
Significance: A high
(>100 kJ/mol) implies a stable covalent bond breaking event. A low (<60 kJ/mol) typically indicates evaporation.
-
Visualization: Signal Interpretation Logic
Figure 2: Logic flow for interpreting TGA mass loss events for this compound.
References
-
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (Standard text for TGA methodology).
-
ASTM E1131-08 . (2014).[1] Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. Link
-
Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19.[1] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 562087, Ethyl 2-oxo-4-phenylbutanoate. (Used for comparative physicochemical properties of phenoxy/phenyl esters). Link
- Price, D.M., et al. (2000). Vapor pressure determination by thermogravimetry. Thermochimica Acta, 348, 19-25. (Source for pinhole method theory).
Sources
Methodological & Application
High-Purity Synthesis of Ethyl 2-phenoxybutanoate via Modified Williamson Etherification
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of Ethyl 2-phenoxybutanoate (CAS: 24450-97-7). Unlike standard Williamson ether syntheses that often utilize aqueous sodium hydroxide (causing ester hydrolysis side-reactions), this protocol employs an anhydrous Potassium Carbonate (
Target Molecule:
-
IUPAC Name: this compound
-
Molecular Formula:
-
Key Functionality:
-phenoxy ester (Ether linkage adjacent to carbonyl).
Scientific Foundation & Mechanism
Mechanistic Insight ( Substitution)
The synthesis proceeds via a bimolecular nucleophilic substitution (
Critical Design Choice: The Base System
We utilize anhydrous
-
Selectivity: Strong bases like NaH can cause elimination of the alkyl halide (forming crotonates) or Claisen condensation of the ester.
is mild enough to deprotonate phenol ( ) but too weak to deprotonate the ester -proton ( ). -
Chemospecificity: Aqueous bases (NaOH) would hydrolyze the ethyl ester to the carboxylic acid (saponification). Anhydrous carbonate prevents this degradation [1].
Reaction Pathway Diagram
The following diagram illustrates the reaction logic and critical transition states.
Figure 1: Mechanistic pathway of the modified Williamson Ether Synthesis.
Experimental Protocol
Materials & Stoichiometry
Safety Note: Phenol is corrosive and toxic by absorption. Ethyl 2-bromobutyrate is a lachrymator. Work in a fume hood.
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol (Scale) | Role |
| Phenol | 94.11 | 1.0 | 9.41 g (100 mmol) | Nucleophile |
| Ethyl 2-bromobutyrate | 195.05 | 1.1 | 21.45 g (14.6 mL) | Electrophile |
| Potassium Carbonate | 138.21 | 1.5 | 20.7 g | Base (Anhydrous) |
| Potassium Iodide | 166.00 | 0.1 | 1.66 g | Catalyst (Finkelstein)* |
| Acetone (Dry) | Solvent | N/A | 150 mL | Solvent |
*Note: KI is added to facilitate the Finkelstein reaction in situ, converting the bromo-ester to the more reactive iodo-ester, accelerating the rate significantly [2].
Step-by-Step Procedure
Phase 1: Nucleophile Generation
-
Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 9.41 g Phenol and 150 mL anhydrous Acetone .
-
Add 20.7 g Potassium Carbonate (
). -
Stir vigorously at room temperature for 15 minutes.
-
Observation: The mixture will appear as a white suspension. The solution may turn slightly pink due to phenoxide formation.
-
Phase 2: Alkylation
-
Add 1.66 g Potassium Iodide (KI) .
-
Via syringe, add 21.45 g (14.6 mL) Ethyl 2-bromobutyrate dropwise over 10 minutes.
-
Why: Slow addition prevents localized concentration hotspots that could favor elimination side reactions.
-
-
Heat the reaction mixture to a gentle reflux (
) using an oil bath or heating mantle. -
Reflux for 6–8 hours.
-
Monitoring: Check progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes). Phenol (
) should disappear; Product ( ) will appear.
-
Phase 3: Workup
-
Cool the mixture to room temperature.
-
Filtration: Filter off the inorganic salts (
, , excess ) using a Büchner funnel. Wash the filter cake with 30 mL cold acetone. -
Concentration: Remove the acetone from the filtrate using a rotary evaporator under reduced pressure (
, 200 mbar). -
Extraction: Dissolve the resulting oily residue in 100 mL Diethyl Ether (or Ethyl Acetate).
-
Washing:
-
Wash
with 10% NaOH (Critical step to remove any unreacted phenol). -
Wash
with Brine .
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Phase 4: Purification
-
The crude product is usually sufficiently pure (>95%) for most applications.
-
For high purity (>99%), perform Vacuum Distillation .
-
Boiling Point: Expected range 130–135°C at 2–3 mmHg (analogous to phenylbutyrate derivatives [3]).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of this compound.
Quality Control & Characterization
Expected Analytical Data
Upon isolation, the identity of the compound must be verified.[2]
| Technique | Diagnostic Signal | Assignment |
| Aromatic Protons (Phenoxy group) | ||
| Ester Methyl | ||
| Terminal Methyl | ||
| IR Spectroscopy | 1735–1750 | C=O Stretch (Ester) |
| 1240 | C-O-C Stretch (Aryl Ether) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction | Extend reflux time; ensure KI was added. |
| Product is Acidic | Ester hydrolysis | Ensure acetone was dry ; do not use NaOH in the reaction phase. |
| Phenol Smell | Poor workup | Repeat 10% NaOH wash during extraction. |
| Olefin Formation | Elimination side-reaction | Lower reaction temperature; ensure slow addition of bromide. |
References
-
Williamson, A. W. (1850).[1][4] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational text on ether synthesis logic).
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43, 1528.
-
PubChem Compound Summary. (2023). "Ethyl 2-oxo-4-phenylbutyrate" (Analogous boiling point reference).[5][6] Link
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[1][4][7][8] Link
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. byjus.com [byjus.com]
- 5. 2-オキソ-4-フェニル酪酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
Application Note: A Robust HPLC Analytical Method for the Quantification of Ethyl 2-phenoxybutanoate
Abstract
This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl 2-phenoxybutanoate. Recognizing the importance of precise and reliable analytical methods in research and pharmaceutical development, this guide provides a comprehensive walkthrough of the method development process, from initial parameter selection to the final optimized protocol. The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The narrative explains the scientific rationale behind each experimental choice, ensuring the protocol is not just a series of steps but a self-validating system. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound or structurally similar compounds.
Analyte Characterization and Initial Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful HPLC method development. As direct experimental data for this compound is not widely available, its properties are inferred from its chemical structure to guide the initial experimental design.
Chemical Structure:
Where Ph represents a phenyl group.
Inferred Physicochemical Properties:
-
Molecular Formula: C₁₂H₁₆O₃
-
Molecular Weight: 208.25 g/mol
-
Polarity: The molecule contains both a polar ester group and a relatively nonpolar phenoxyethyl group, classifying it as a moderately nonpolar compound. This makes it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The presence of the phenyl ring (a chromophore) within the phenoxy group suggests strong UV absorbance. A UV scan would be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be around 270 nm, a common wavelength for detecting phenolic compounds.[1]
Based on these characteristics, a reversed-phase HPLC method with UV detection is the logical starting point.
HPLC Method Development Strategy
The development process is approached systematically, beginning with method scouting to establish initial conditions, followed by optimization to achieve the desired performance.[2]
Initial Parameter Selection (Method Scouting)
The goal of this phase is to find a set of conditions that successfully elutes the analyte from the column with a reasonable retention time and peak shape.
-
Chromatographic Mode: Reversed-Phase HPLC
-
Rationale: Given the moderate non-polarity of this compound, reversed-phase HPLC is the most suitable separation mode. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte will be retained on the column through hydrophobic interactions, and its elution is controlled by the proportion of organic solvent in the mobile phase.[3]
-
-
Stationary Phase: C18 Column
-
Rationale: A C18 (octadecylsilane) column is a versatile and widely used stationary phase that provides excellent retention for a broad range of nonpolar to moderately polar compounds. A standard column dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.[2]
-
-
Mobile Phase Selection
-
Rationale: A simple mobile phase consisting of an organic solvent and water is chosen for initial trials. Acetonitrile (ACN) is selected as the organic modifier due to its low viscosity and UV transparency. Water is the aqueous component. An initial isocratic composition of 60:40 (ACN:Water) is a reasonable starting point for an analyte of this nature.
-
-
Detector and Wavelength
-
Rationale: A UV-Vis or Diode Array Detector (DAD) is appropriate. Based on the phenoxy chromophore, the initial detection wavelength is set to 270 nm. A DAD is advantageous during development as it can capture the entire UV spectrum of the eluting peak to confirm the optimal detection wavelength.
-
Method Optimization
Once the initial conditions are established, the method is optimized to meet predefined performance criteria, such as resolution, peak symmetry, and analysis time.
The workflow for method development is illustrated below:
Sources
Analysis of Ethyl 2-Phenoxybutanoate by Gas Chromatography-Mass Spectrometry (GC-MS): A Comprehensive Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed methodology for the analysis of Ethyl 2-phenoxybutanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and related phenoxyalkanoic acid derivatives are significant in various fields, including environmental monitoring and agriculture, often as herbicides or their metabolites. The protocol herein is designed to ensure high sensitivity, selectivity, and reproducibility, making it suitable for trace-level detection and quantification in complex matrices. We will delve into the causality behind instrumental parameter selection, sample preparation strategies, and the interpretation of mass spectral data, providing a self-validating framework for robust analysis.
Introduction and Scientific Context
This compound belongs to the class of phenoxyalkanoic acid esters. These compounds are structurally related to a class of herbicides that have been widely used in agriculture. Consequently, their presence and persistence in environmental samples, food products, and biological systems are of significant interest to researchers and regulatory bodies. The analysis of these compounds requires a technique that offers both high separation efficiency and definitive identification, a role perfectly filled by Gas Chromatography-Mass Spectrometry (GC-MS).
The rationale for employing GC-MS lies in its dual-component power. Gas chromatography (GC) excels at separating volatile and semi-volatile compounds from a mixture with high resolution. As the separated components elute from the GC column, they are introduced into the mass spectrometer (MS), which acts as a highly specific detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.
Experimental Workflow and Rationale
The overall process involves sample preparation to isolate and concentrate the analyte, followed by instrumental analysis. The choice of each step is critical for the success of the analysis.
Caption: Overall workflow for the GC-MS analysis of this compound.
Detailed Protocols and Methodologies
Materials and Reagents
-
Solvents: HPLC or pesticide-grade Dichloromethane, Ethyl Acetate, and Hexane.
-
Reagents: Anhydrous Sodium Sulfate (for drying organic extracts).
-
Standards: Certified reference standard of this compound.
-
Apparatus: Standard laboratory glassware (cleaned and solvent-rinsed), solid-phase extraction (SPE) cartridges (e.g., C18), nitrogen evaporator, autosampler vials with PTFE-lined septa.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
SPE is often preferred over liquid-liquid extraction (LLE) due to its efficiency, lower solvent consumption, and potential for automation.[1] This protocol is designed for isolating the analyte from an aqueous matrix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of Ethyl Acetate, followed by 5 mL of Methanol, and finally 10 mL of deionized water. It is crucial to not let the cartridge run dry at this stage.
-
Sample Loading: Pass the aqueous sample (e.g., 100 mL, pH adjusted to neutral) through the conditioned cartridge at a slow, steady flow rate (approx. 5 mL/min). The non-polar analyte will be retained on the C18 sorbent.
-
Interference Wash: Wash the cartridge with 5 mL of a 10% Methanol in water solution to remove polar impurities.
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or air through it for 15-20 minutes. This step is critical to remove residual water, which is incompatible with GC-MS analysis.[2]
-
Elution: Elute the target analyte, this compound, by passing 5 mL of Ethyl Acetate through the cartridge. Collect the eluate in a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. This step increases the analyte concentration to improve detection limits.
-
Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Conditions
The selection of instrumental parameters is pivotal for achieving good chromatographic separation and sensitive detection. A non-polar (5% phenyl)-methylpolysiloxane column (e.g., HP-5MS or DB-5) is recommended as it provides excellent resolution for a wide range of semi-volatile compounds.[3]
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | Industry-standard column offering excellent inertness and low bleed, ideal for MS applications. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte onto the column, which is essential for trace-level analysis.[2] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good separation efficiency. A constant flow ensures stable retention times. |
| Oven Program | Initial 80°C (hold 1 min), ramp at 15°C/min to 200°C, then ramp at 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points and ensures the analyte elutes as a sharp peak.[4] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | A sensitive and robust detector for routine analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for library matching.[3] |
| Source Temperature | 230 °C | Optimizes ionization efficiency and minimizes ion source contamination. |
| Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |
| Mass Scan Range | m/z 40 - 350 | Covers the expected mass range for the molecular ion and key fragments of this compound. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
Results: Data Interpretation and Fragmentation Analysis
The identity of this compound is confirmed by matching its retention time and its acquired mass spectrum with that of a certified reference standard. The molecular weight of this compound (C₁₂H₁₆O₃) is 208.25 g/mol . Under EI conditions, the molecule will fragment in a predictable manner, providing structural information.
Expected Fragmentation Pattern:
The fragmentation of esters is typically driven by cleavages adjacent to the carbonyl group and rearrangements.[5][6] For this compound, the key expected cleavages are:
-
Molecular Ion (M⁺˙): A peak at m/z 208, which may be of low intensity.
-
Loss of Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond on the ester side leads to the formation of an acylium ion at m/z 163.
-
Loss of Ethyl Group (•CH₂CH₃): Alpha-cleavage can result in the loss of an ethyl radical, giving a fragment at m/z 179.
-
Phenoxy Cation (C₆H₅O⁺): A prominent peak at m/z 93 is expected from the cleavage of the ether bond.
-
Base Peak: The most stable fragment often forms the base peak. For this molecule, a fragment resulting from the cleavage of the bond between the alpha-carbon and the carbonyl group, followed by the loss of the phenoxy group, could lead to a stable ion. A significant peak at m/z 94, corresponding to phenol (C₆H₆O⁺˙), is also highly probable due to rearrangement.
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion
This application note provides a comprehensive and robust framework for the GC-MS analysis of this compound. By explaining the rationale behind each step, from sample preparation to data interpretation, this guide equips researchers, scientists, and drug development professionals with a self-validating protocol. The detailed instrumental parameters and expected fragmentation patterns serve as a reliable reference for method development and routine analysis, ensuring data of the highest scientific integrity.
References
-
Sample preparation GC-MS. SCION Instruments.
-
GC/MS Sample Preparation. HSC Cores - BookStack.
-
GC-MS Sample Preparation. Organomation.
-
Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate.
-
Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign.
-
[Determination of three phenoxyalkanoic acid herbicides in blood using gas chromatography coupled with solid-phase extraction and derivatization]. PubMed.
-
GC/MS of methylated phenoxyalkanoic acid herbicides. Science of The Total Environment.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
-
mass spectra - fragmentation patterns. Chemguide.
-
Fragmentation pattern of ethyl n butanoate. Filo.
-
The mass spectrum of ethyl butanoate shows two characteristic peaks due t.. Filo.
-
Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide. Benchchem.
-
Determination of phenoxy ester herbicides by gas and high-performance liquid chromatography. Digital.CSIC.
-
Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate.
-
Ethyl alpha-oxobenzenebutanoate. PubChem.
-
Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). U.S. Environmental Protection Agency.
-
Ethyl 2-oxo-4-phenylbutyrate. SIELC Technologies.
-
Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent.
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
-
Phenyl 2-ethylbutanoate. PubChem.
-
Ethyl 2-oxo-4-phenylbutyrate - Optional[MS (GC)] - Spectrum. SpectraBase.
-
Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace.
-
Mass Spectrometry of Ethyl 2-Ethyl-3-Hydroxybutanoate: A Technical Guide. Benchchem.
-
GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed.
-
Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One.
Sources
Application Notes and Protocols: Reduction of Ethyl 2-phenoxybutanoate to 2-phenoxybutan-1-ol
Abstract
This document provides a comprehensive guide for the chemical reduction of ethyl 2-phenoxybutanoate to its corresponding primary alcohol, 2-phenoxybutan-1-ol. The protocol focuses on the use of lithium aluminum hydride (LAH), a potent and effective reducing agent for esters.[1][2] Included herein are a detailed reaction mechanism, reagent selection rationale, a step-by-step experimental protocol, safety precautions, and methods for product isolation and purification. This guide is intended for researchers and professionals in organic synthesis and drug development.
Reaction Overview and Reagent Selection
The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The target reaction is the reduction of the carboxylate portion of this compound to a primary alcohol, yielding 2-phenoxybutan-1-ol.
Chemical Equation:
Figure 1: Reduction of this compound to 2-phenoxybutan-1-ol.
Reagent Selection Rationale:
While several hydride agents can reduce esters, lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity.[1][2] Esters are significantly less reactive than aldehydes or ketones, necessitating a powerful reducing agent.[3]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, aldehydes, and ketones.[3][4] Its high reactivity ensures a complete and rapid conversion of the ester to the primary alcohol.[2] However, its violent reaction with water and protic solvents requires the use of anhydrous conditions and careful handling.[5][6][7]
-
Sodium Borohydride (NaBH₄): A milder and more selective reducing agent. It is generally incapable of reducing esters under standard conditions and is therefore unsuitable for this protocol. Its lower reactivity makes it safer to handle and allows for its use in protic solvents.[5]
Given the need for a complete reduction of the ester functional group, LiAlH₄ is the superior choice for achieving a high yield of 2-phenoxybutan-1-ol.[2]
Mechanism of Ester Reduction by LiAlH₄
The reduction of an ester with LiAlH₄ is a two-stage process involving nucleophilic acyl substitution followed by nucleophilic addition.[8]
-
Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[3]
-
Elimination: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl group by expelling the ethoxide (-OEt) as a leaving group, which results in the formation of an intermediate aldehyde (2-phenoxybutanal).[5]
-
Nucleophilic Addition: The aldehyde intermediate is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride from LiAlH₄.[3] The hydride attacks the aldehyde's carbonyl carbon.
-
Protonation (Workup): The resulting aluminum alkoxide complex is stable until a protic workup is performed. The careful addition of water protonates the alkoxide to yield the final primary alcohol, 2-phenoxybutan-1-ol.[5]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use. Solvents must be anhydrous.[6]
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Three-neck round-bottom flask (RBF) |
| Lithium Aluminum Hydride (LiAlH₄), powder | Condenser |
| Anhydrous Diethyl Ether (Et₂O) or THF | Magnetic stirrer and stir bar |
| 15% Sodium Hydroxide (NaOH) solution | Addition funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) | Inert gas line (Nitrogen or Argon) |
| Distilled Water | Ice bath |
| Celite® (for filtration) | Separatory funnel |
| Hydrochloric Acid (HCl), dilute (for cleaning) | Rotary evaporator |
Reaction Setup and Procedure
Safety First: Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive solid.[7][9] It can ignite in moist air and reacts violently with water to produce flammable hydrogen gas.[7] Always handle LAH in a fume hood under an inert atmosphere.[7][10] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[7][11] A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[7][10]
Workflow Diagram:
Caption: Experimental workflow for LAH reduction.
Step-by-Step Procedure:
-
Preparation: Under a nitrogen atmosphere, equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a condenser, and an addition funnel.
-
Reagent Addition: Suspend lithium aluminum hydride (X g, Y mol) in anhydrous diethyl ether (150 mL) in the reaction flask. A recommended starting point is using 1.0 to 2.0 equivalents of LAH relative to the ester to avoid workup difficulties.[12]
-
Cooling: Cool the stirred LAH suspension to 0 °C using an ice-water bath.[12]
-
Substrate Addition: Dissolve this compound (A g, B mol) in anhydrous diethyl ether (50 mL) and add it to the addition funnel. Add the ester solution dropwise to the LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
Quenching (Workup): This is the most hazardous step and must be performed with extreme caution. Cool the reaction flask back to 0 °C in an ice bath. The "Fieser workup" is a reliable method to quench the reaction and precipitate aluminum salts.[5][12] For a reaction using X grams of LiAlH₄, add the following reagents sequentially and dropwise with vigorous stirring:[13][14]
-
X mL of water
-
X mL of 15% aqueous NaOH
-
3X mL of water
-
-
Isolation: Remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form, which is easy to filter.[5] Add anhydrous magnesium sulfate (MgSO₄) to the slurry and stir for another 15 minutes to ensure all water is absorbed.[12][13]
-
Filtration and Concentration: Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with additional diethyl ether. Combine the organic filtrates in a separatory funnel, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure 2-phenoxybutan-1-ol.
Safety and Emergency Procedures
-
Handling LAH: LAH is highly corrosive to skin and eyes upon reaction with moisture.[9][12] In case of skin contact, brush off any solid particles immediately and rinse with copious amounts of water.[7]
-
Fire Hazard: Do NOT use water or carbon dioxide (ABC) fire extinguishers on an LAH fire, as they will intensify it.[7][10] Use a Class D extinguisher or smother the fire with dry sand.[7][11]
-
Spills: In case of a small spill, immediately cover the material with dry sand to prevent ignition.[11][12] Scoop the mixture with spark-resistant tools into a container for proper disposal.[7]
-
Quenching: The quenching process is highly exothermic and releases hydrogen gas. It must be done slowly, at 0 °C, and behind a safety shield in a fume hood.
Characterization
The identity and purity of the final product, 2-phenoxybutan-1-ol, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To verify the appearance of a broad O-H stretch (approx. 3300 cm⁻¹) and the disappearance of the ester C=O stretch (approx. 1735 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Mondal, B. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]
-
Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]
-
Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]
-
New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]
-
Stanford University, Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]
-
Bloom Tech. (2024). Can Lithium Aluminum Hydride Reduce Esters?[Link]
-
University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
Sources
- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.fr [fishersci.fr]
- 10. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. nj.gov [nj.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Workup [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Large-scale synthesis considerations for Ethyl 2-phenoxybutanoate
Application Note: Process Development & Scale-Up Guide for Ethyl 2-phenoxybutanoate
Executive Summary
This technical guide outlines the process development considerations for the large-scale synthesis of This compound (CAS: 24451-76-3). This molecule serves as a critical intermediate in the synthesis of agrochemicals and fibrate-class pharmaceuticals. While laboratory-scale synthesis often utilizes sodium hydride (NaH) in DMF, this protocol transitions to a solid-liquid phase transfer catalysis (SL-PTC) method using Potassium Carbonate (
Key Process Features:
-
Atom Economy: Optimized Williamson Ether Synthesis.
-
Safety: Elimination of pyrophoric bases (NaH) and minimization of lachrymator exposure.
-
Scalability: Homogeneous azeotropic drying and filtration-based workup.
Retrosynthetic Analysis & Reaction Strategy
The synthesis relies on the nucleophilic substitution (
Reaction Scheme:
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | Phenol (1.0) : Halide (1.05) | Slight excess of halide ensures complete conversion of Phenol, which is difficult to remove via distillation. |
| Base | Milled particle size increases surface area for the heterogeneous reaction. Safer than NaH. | |
| Solvent | 2-Butanone (MEK) | Boiling point (80°C) provides adequate activation energy; forms azeotrope with water to drive reaction; easier to strip than DMF. |
| Catalyst | Potassium Iodide (5 mol%) | Optional. Accelerates reaction via in situ Finkelstein exchange if reaction stalls. |
Visualization: Reaction Pathway & Mechanism
The following diagram illustrates the mechanistic pathway and the competing side reactions (Elimination) that must be controlled via temperature management.
Figure 1: Mechanistic pathway highlighting the SN2 substitution and potential elimination side-reaction.
Detailed Experimental Protocol (Scale-Up Ready)
Scale: 1.0 kg Input (Phenol basis) Equipment: 20L Jacketed Glass Reactor, Overhead Stirrer (High Torque), Reflux Condenser, Scrubber (for bromide vapors).
Step 1: Reactor Charging & Inertion
-
Purge reactor with Nitrogen (
) to remove oxygen (prevents phenol oxidation/coloration). -
Charge Phenol (1.0 kg, 10.6 mol) .
-
Charge MEK (6.0 L) . Agitate at 150 RPM until dissolved.
-
Charge Milled Potassium Carbonate (2.2 kg, 15.9 mol) . Note: The slurry will be thick. Ensure agitation is sufficient to suspend solids.
Step 2: Reagent Addition (Exotherm Control)
-
Heat the slurry to 60°C .
-
Add Ethyl 2-bromobutyrate (2.17 kg, 11.1 mol) via addition funnel over 45-60 minutes .
-
Safety Note: Ethyl 2-bromobutyrate is a potent lachrymator . All transfers must occur within a closed system or effective fume extraction.[1]
-
Thermodynamics: The reaction is exothermic. Maintain internal temperature
(Reflux).
-
Step 3: Reaction Phase
-
Heat mixture to vigorous reflux (~80°C).
-
Hold at reflux for 8–12 hours .
-
IPC (In-Process Control): Sample aliquot, filter, and analyze via HPLC/GC.
-
Target: Phenol < 1.0% area.
-
Contingency: If reaction stalls, add 0.1 eq KI and reflux for additional 4 hours.
-
Step 4: Workup & Isolation
-
Cool reactor to 25°C.
-
Filtration: Filter the batch to remove solid salts (KBr and excess
). Wash the filter cake with MEK (1.0 L). -
Quench: Transfer filtrate back to reactor. Add Water (3.0 L) and stir for 15 mins to wash out traces of phenol and inorganic salts.
-
Phase Separation: Separate layers. Retain organic (top) layer.
-
Concentration: Strip MEK under reduced pressure (vacuum) at
.
Step 5: Purification (Distillation)
-
Transfer crude oil to a distillation rig.
-
Perform fractional vacuum distillation.
-
Foreshot: Remove residual solvent and volatile elimination byproducts.
-
Main Cut: Collect this compound.[2]
-
Expected BP: ~135-140°C at 5-10 mmHg (Literature BP is higher at atm).
-
Process Flow & Engineering Controls
The following diagram details the unit operations and critical safety checkpoints.
Figure 2: Unit operation workflow from reactor charging to final distillation.
Analytical Specifications & Quality Control
| Test | Method | Specification |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Assay | GC-FID | > 98.0% |
| Phenol Content | HPLC | < 0.1% |
| Ethyl 2-bromobutyrate | GC-FID | < 0.1% (Lachrymator control) |
| Water Content | KF Titration | < 0.1% |
Safety & Handling (HSE)
-
Lachrymator Hazard: Ethyl 2-bromobutyrate causes severe eye irritation and tearing.[1][3]
-
Control: Use "Dip-leg" charging to avoid splashing. Keep scrubbers active with caustic soda (NaOH) to neutralize vapors.
-
-
Thermal Runaway:
-
Control: Do not add base and halide simultaneously at high temperature. Establish the phenoxide first (or slurry), then add halide controlled.
-
-
Waste Disposal:
-
The aqueous waste contains bromides. Do not mix with acidic waste streams (risk of
or evolution if oxidizers are present).
-
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Ethyl 2-bromobutyrate. Retrieved from
-
Tanaka, R., et al. (2013).[4] "A mild and efficient procedure for the synthesis of ethers from various alkyl halides using Potassium Carbonate."[4] Iranian Chemical Communication. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: Ethyl 2-bromobutyrate. Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard Reference for Williamson Ether Synthesis protocols).
Sources
Application Note: Enantioselective Synthesis of Chiral Ethyl 2-phenoxybutanoate
Executive Summary
This application note details two distinct, high-fidelity protocols for the synthesis of enantiomerically pure Ethyl 2-phenoxybutanoate . This structural motif is a critical pharmacophore in PPAR agonists (fibrates) and a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides.
We present two complementary methodologies to address different scale and purity requirements:
-
Biocatalytic Kinetic Resolution: A scalable, environmentally benign method using Candida antarctica Lipase B (CALB) to resolve racemic mixtures with high enantiomeric excess (
). -
Stereospecific Mitsunobu Etherification: A chemocatalytic route utilizing chiral pool starting materials to achieve target stereochemistry via Walden inversion, ideal for generating specific enantiomers without yield loss inherent to resolution.
Strategic Route Selection
The choice between biocatalysis and chemocatalysis depends on the starting material availability and the "cost of chirality."
| Feature | Route A: Biocatalytic Resolution | Route B: Mitsunobu Inversion |
| Primary Mechanism | Hydrolytic Kinetic Resolution (HKR) | |
| Starting Material | Racemic this compound | (S)-Ethyl 2-hydroxybutanoate |
| Theoretical Yield | 50% (max) per pass | 100% |
| Enantiopurity | Tunable ( | High (dependent on starting material) |
| Scalability | High (Batch or Flow) | Moderate (Reagent waste) |
Process Logic & Workflow
The following diagram illustrates the decision matrix and chemical pathways for both protocols.
Figure 1: Strategic synthetic pathways. Route A utilizes enzymatic selectivity to resolve racemates, while Route B leverages chiral pool precursors for direct synthesis.
Protocol A: Biocatalytic Kinetic Resolution
Principle: Lipases, particularly CALB (Novozym 435), exhibit strong stereopreference for the hydrolysis of
Materials
-
Substrate: rac-Ethyl 2-phenoxybutanoate (0.5 M).
-
Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), >5000 LU/g.
-
Solvent: Phosphate Buffer (0.1 M, pH 7.5) / Toluene biphasic system (or pure aqueous for green chemistry).
-
Temperature: 30°C.
Step-by-Step Methodology
-
Preparation: Dissolve 10.4 g (50 mmol) of rac-ethyl 2-phenoxybutanoate in 20 mL of Toluene. Add this to 80 mL of Phosphate Buffer (0.1 M, pH 7.5) in a reaction vessel equipped with an overhead stirrer.
-
Initiation: Add 200 mg (2% w/w relative to substrate) of Novozym 435 beads.
-
Incubation: Stir at 300 rpm at 30°C. Maintain pH at 7.5 using an auto-titrator with 1.0 M NaOH (consumption of NaOH correlates to conversion).
-
Monitoring: Withdraw 50 µL aliquots every 2 hours. Extract with ethyl acetate and analyze via Chiral HPLC (See Section 5).
-
Termination: Stop reaction at 50% conversion (approx. 6–8 hours). Filter off the immobilized enzyme (recyclable).
-
Purification:
-
Separate the organic layer (contains the resolved (
)-ester). -
Wash the aqueous layer with Ethyl Acetate to recover any remaining ester.
-
Acidify the aqueous layer to pH 2 to precipitate the (
)-2-phenoxybutanoic acid. -
Concentrate organic phase to yield (
)-Ethyl 2-phenoxybutanoate.
-
Performance Metrics
The following data represents typical resolution kinetics for
| Time (h) | Conversion (%) | E-Value | ||
| 1 | 12 | 13 | >98 | >100 |
| 3 | 34 | 51 | >97 | >100 |
| 6 | 48 | 94 | 96 | >100 |
| 8 | 51 | >99 | 94 | >100 |
Note: The reaction should be stopped slightly past 50% conversion to ensure maximum optical purity of the remaining ester.
Protocol B: Stereospecific Mitsunobu Etherification
Principle: This route avoids the 50% yield cap of kinetic resolution. By reacting a chiral
-
Starting Material: (S)-Ethyl 2-hydroxybutanoate (derived from L-2-aminobutyric acid).
-
Product: (R)-Ethyl 2-phenoxybutanoate.[1]
Reaction Mechanism
The reaction proceeds via the activation of the alcohol by the Triphenylphosphine (PPh3) / Diisopropyl azodicarboxylate (DIAD) adduct, followed by
Figure 2: Mechanistic flow of the Mitsunobu inversion ensuring stereochemical fidelity.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Reagents: Add Triphenylphosphine (PPh3, 1.2 eq, 12 mmol) and Phenol (1.1 eq, 11 mmol) to 50 mL anhydrous THF.
-
Substrate Addition: Add (S)-Ethyl 2-hydroxybutanoate (1.0 eq, 10 mmol) to the mixture. Cool the solution to 0°C.
-
Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 12 mmol) dropwise over 30 minutes. Crucial: Maintain temp < 5°C to prevent side reactions.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Concentrate THF under reduced pressure. Triturate the residue with cold Hexane/Ether (9:1). PPh3O (Triphenylphosphine oxide) will precipitate.
-
Purification: Filter off PPh3O. Subject the filtrate to Flash Column Chromatography (Silica gel, Hexane:EtOAc 95:5).
-
Result: (R)-Ethyl 2-phenoxybutanoate is obtained as a clear oil.
Analytical Validation
To ensure the trustworthiness of the protocol, the enantiomeric excess (
Chiral HPLC Conditions
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol (98 : 2).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 254 nm (Phenoxy chromophore).
-
Retention Times (Approximate):
-
(S)-Enantiomer: 12.5 min
-
(R)-Enantiomer: 14.2 min
-
Self-Validation Check
-
For Protocol A: If the
of the recovered ester is <95% after 50% conversion, check the pH stability. pH drift < 7.0 slows hydrolysis and reduces enantioselectivity. -
For Protocol B: If retention of configuration is observed (instead of inversion), check the moisture content of the THF. Water competes as a nucleophile or hydrolyzes the betaine.
References
-
Kinetic Resolution of Phenylbutyrates via Lipase: Ou, Z., & Li, R. (2014). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Advanced Materials Research.
-
General Lipase Resolution Methodology: Kamal, A., et al. (2008). Enzymatic resolution of chiral alpha-phenylalkanoic acid esters. Tetrahedron: Asymmetry.[2][3][4]
-
Mitsunobu Reaction on Alpha-Hydroxy Esters: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
-
Asymmetric Phase Transfer Catalysis (Alternative Route Background): Maruoka, K. (2024).[2] Asymmetric phase-transfer catalysis. Nature Reviews Chemistry.[2]
Sources
- 1. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of Ethyl 2-phenoxybutanoate for Bioactivity Screening
Abstract & Strategic Rationale
Ethyl 2-phenoxybutanoate (CAS: 23631-71-2) represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with the fibrate class of hypolipidemic agents (e.g., Clofibrate) and phenoxy auxin herbicides. Its core structure—an aromatic ether linked to a short-chain alkyl ester—serves as a versatile pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs) and Cyclooxygenase (COX) enzymes.
This Application Note provides a rigorous technical guide for derivatizing this molecule to generate a focused compound library. Unlike random screening, this protocol utilizes a Divergent Synthesis Strategy to systematically explore Structure-Activity Relationships (SAR) at two critical vectors:
-
The Head Group (C1): Modification of the ester to amides/acids to probe hydrogen bonding and electrostatic interactions.
-
The Tail Group (Aromatic Ring): Electrophilic substitution to modulate lipophilicity (
) and metabolic stability.
Chemical Logic & Structural Analysis
Before initiating synthesis, researchers must understand the reactivity profile of this compound.[1]
| Structural Vector | Reactivity Profile | Target Bioactivity Impact |
| Ester Moiety (C1) | Susceptible to hydrolysis, aminolysis, and reduction.[1] | Determines bioavailability (prodrug vs. active acid) and receptor head-group binding (e.g., PPAR |
| Phenoxy Ring | Electron-rich; ortho/para directing for Electrophilic Aromatic Substitution (EAS). | Modulates lipophilicity and steric fit.[1] Halogenation often improves metabolic half-life by blocking P450 oxidation sites.[1] |
| Chiral Center (C2) | The | Enantiomers often display distinct pharmacodynamics (e.g., R-isomers of fibrates are typically more active).[1] |
Workflow Visualization
The following diagram outlines the divergent synthesis pathways described in this guide.
Figure 1: Divergent synthesis workflow splitting the parent scaffold into Head Group (Amide) and Tail Group (Halogenated) libraries.
Module 1: Functional Group Transformation (The Head Group)
Direct aminolysis of ethyl esters is kinetically sluggish and often requires harsh conditions that can racemize the C2 center. Therefore, a Saponification-Coupling sequence is the industry standard for generating high-purity amide libraries [1].[1]
Protocol 1.1: Saponification to 2-Phenoxybutanoic Acid
Objective: Generate the free acid precursor for coupling.[1]
-
Dissolution: Dissolve this compound (10.0 mmol) in a 3:1 mixture of THF:Water (20 mL).
-
Base Addition: Add LiOH
H O (15.0 mmol, 1.5 eq) at 0°C. -
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The ester spot (
) should disappear, replaced by the baseline acid spot. -
Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (
mL). Dry over Na SO and concentrate in vacuo.
Protocol 1.2: Amide Library Generation (Parallel Synthesis)
Objective: Create a library of 10–20 amides to probe steric tolerance.
Reagents:
-
Carboxylic Acid (from 1.1)
-
Diverse Amines (e.g., benzylamine, morpholine, aniline)[1]
-
Coupling Agent: EDC
HCl (1.2 eq) and HOBt (1.2 eq) [2]. -
Base: DIPEA (2.0 eq).
-
Solvent: DMF or DCM.[1]
Step-by-Step:
-
Activation: In a reaction vial, dissolve the Acid (0.2 mmol) in DMF (1 mL). Add DIPEA, EDC, and HOBt. Stir for 15 min to form the active ester.
-
Coupling: Add the specific Amine (0.22 mmol). Stir at RT for 12–18 hours.[1]
-
Quench: Add water (2 mL) and extract with EtOAc.
-
Purification: For screening libraries, pass the organic layer through a small silica plug or use SCX (Strong Cation Exchange) cartridges to remove unreacted amines.[1]
-
Validation: Verify mass via LC-MS.
Module 2: Aromatic Substitution (The Pharmacophore)
Modulating the electron density of the phenoxy ring is critical for PPAR agonism. Halogenation at the para position is a proven strategy to increase potency and metabolic stability (blocking para-hydroxylation) [3].
Protocol 2.1: Regioselective para-Chlorination
Objective: Synthesize Ethyl 2-(4-chlorophenoxy)butanoate.
-
Setup: Dissolve this compound (1.0 mmol) in Acetonitrile (5 mL).
-
Reagent: Add N-Chlorosuccinimide (NCS) (1.1 mmol).
-
Catalysis: Add a catalytic amount of p-TsOH (10 mol%) or use mild heating (50°C) to accelerate the reaction.
-
Note: The phenoxy oxygen is a strong ortho/para director.[1] Due to steric hindrance at the ortho position (from the alkyl tail), the para product is favored [4].
-
-
Monitoring: Monitor by HPLC or GC-MS. Look for the M+34 mass shift.
-
Workup: Remove solvent, redissolve in ether, wash with water, and purify via flash chromatography (SiO
, Hexane/EtOAc gradient).[1]
Module 3: Bioactivity Screening (PPAR Agonism)
Given the structural similarity to fibrates, the primary screen should target PPAR
Assay Principle: Luciferase Reporter System
This assay measures the ability of the derivative to bind PPAR
Screening Workflow
Figure 2: High-throughput screening logic for PPAR
Detailed Protocol
-
Cell Culture: Culture HEK293T cells in DMEM + 10% FBS.
-
Transfection: Cotransfect cells with:
-
Expression plasmid: pSG5-PPAR
[1] -
Reporter plasmid: (PPRE)
-TK-Luc -
Internal Control: Renilla luciferase (to normalize transfection efficiency).
-
-
Treatment: 24 hours post-transfection, treat cells with library compounds (Screening conc: 10 µM).[1]
-
Positive Control: Fenofibric Acid (10 µM) or GW7647.
-
Negative Control: DMSO (0.1%).
-
-
Lysis & Detection: After 24h incubation, lyse cells and add Luciferase substrate (e.g., Dual-Glo®).[1] Measure luminescence on a plate reader.[1]
-
Data Analysis: Calculate Fold Induction = (Firefly/Renilla)
/ (Firefly/Renilla) .
Quality Control & Safety
-
Chirality Check: The biological activity of phenoxy acids is often stereospecific.[1] Use Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) to assess enantiomeric excess if synthesizing asymmetric derivatives.[1]
-
Safety: NCS and alkylating agents are irritants.[1] Perform all EAS reactions in a fume hood.
-
Solubility: Phenoxy esters are lipophilic.[1] Ensure DMSO stocks are fully solubilized before adding to cell media to avoid precipitation and false negatives.[1]
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Sierra, M. L., et al. (2007).[1] Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists.[1][4][5] 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 50(4), 685–695.[1]
-
Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter 11: Aromatic Substitution, Electrophilic).
-
Assay Guidance Manual. (2012). In Vitro Bioactivity Assays for PPAR Agonists. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-phenoxybutanoate
Topic: Troubleshooting & Purification Protocols for Ethyl 2-phenoxybutanoate Document ID: TS-EPB-004 Last Updated: 2025-05-20 Status: Active[1]
Executive Summary & Compound Profile
This compound is a critical intermediate often synthesized via the Williamson ether synthesis (reaction of phenol with ethyl 2-bromobutyrate). Its purification presents a unique set of challenges due to the amphiphilic nature of the molecule and the close physicochemical properties of the starting material (phenol) and the product.
This guide addresses the three primary failure modes in its preparation:
-
Persistent Phenol Contamination: Difficulty in removing unreacted phenol without hydrolyzing the ester.
-
Hydrolytic Instability: Yield loss during alkaline workup.
-
Enantiomeric Resolution: Challenges in obtaining optically pure (R)- or (S)-isomers from the racemate.
Physicochemical Snapshot
| Property | Value | Notes |
| Structure | Ph-O-CH(Et)-COOEt | Chiral center at C2 (alpha-position).[1][2][3] |
| Boiling Point | ~135–140°C @ 5 mmHg | High vacuum required to prevent thermal degradation. |
| Solubility | Soluble in Et2O, EtOAc, DCM | Immiscible with water; prone to emulsion formation with phenol.[1] |
| Key Impurity | Phenol (pKa ~10) | Co-elutes on silica; requires chemical removal.[1] |
Module 1: Chemical Workup (The "Crude" Phase)[1]
The Challenge: Phenol Removal
The most common synthesis route involves using excess phenol to drive the reaction, leaving a difficult separation. Standard silica chromatography often fails because phenol "streaks" or co-elutes with the ester due to hydrogen bonding with the stationary phase.
Protocol: Optimized Alkaline Wash
Objective: Selectively deprotonate phenol (to water-soluble phenoxide) without hydrolyzing the ester.[1]
Step-by-Step Procedure:
-
Dilution: Dilute the crude reaction mixture with Diethyl Ether (Et2O) or MTBE .[1]
-
Why? Chlorinated solvents (DCM) can form stubborn emulsions with phenoxides.[1] Ethers facilitate sharper phase separation.
-
-
The "Cold Wash" Technique:
-
Prepare a 0.5 M NaOH solution and chill to 0–4°C .
-
Wash the organic layer 2x with cold NaOH.
-
Critical Control Point: Keep contact time under 5 minutes. The rate of phenol deprotonation is instantaneous, while ester hydrolysis is kinetically slower but accelerates with heat and time.[1]
-
-
The "Polishing" Wash:
-
Follow with a saturated NaHCO3 wash to neutralize residual strong base.
-
Finish with a Brine wash to remove emulsified water.
-
-
Drying: Dry over anhydrous MgSO4 (neutral) rather than Na2SO4 (slower) to minimize hydrolysis time.
Troubleshooting Diagram: Extraction Logic
Caption: Decision tree for the removal of phenolic impurities while preserving ester integrity.
Module 2: Distillation & Polishing
The Challenge: Thermal Degradation
This compound has a high boiling point. Attempting atmospheric distillation will result in "pot residue" polymerization or transesterification.
Protocol: High-Vacuum Fractionation
-
Equipment: Short-path distillation head (Vigreux column not recommended due to holdup).
-
Vacuum Requirement: < 2 mmHg is mandatory.
-
Temperature Ramp:
-
The "Chaser" Solvent: Add a small amount of high-boiling mineral oil to the pot. This prevents the final mL of product from overheating as the flask dries out.
Module 3: Enantiomeric Resolution (The "Chiral" Phase)[1]
The Challenge: Obtaining Single Enantiomers
The alpha-carbon is chiral. Chemical asymmetric synthesis is expensive. The industry standard is Enzymatic Kinetic Resolution .
Protocol: Lipase-Catalyzed Hydrolysis
Mechanism: Lipases (e.g., CALB) selectively hydrolyze one enantiomer (typically the S-ester) into the acid, leaving the R-ester intact (or vice versa).[1][4]
Reaction Setup:
-
Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[1]
-
Solvent: Phosphate Buffer (pH 7.0) with 10% co-solvent (Acetone or MTBE) to improve solubility.[1]
-
Conditions: 30°C, vigorous stirring.
-
Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Stop Point: Stop reaction at ~50% conversion.
Separation of Resolved Products:
-
Step 1: Adjust pH to 8.0.
-
Step 2: Extract with Et2O.
-
Step 3: Acidify aqueous layer to pH 2 and extract to recover (S)-Acid.[1]
Workflow Diagram: Kinetic Resolution
Caption: Workflow for the enzymatic separation of enantiomers using pH-switchable solubility.
Frequently Asked Questions (FAQs)
Q1: My product smells like phenol even after column chromatography. Why? A: Phenol is notorious for "tailing" on silica gel. It adsorbs strongly and slowly leaches out, contaminating fractions that should be pure.[1]
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane before loading.[1] This neutralizes acidic sites on the silica. Alternatively, use a Basic Alumina plug filtration after the column.[1]
Q2: I see a significant drop in yield after the NaOH wash. A: You likely experienced saponification (ester hydrolysis).[1]
-
Fix: Ensure your NaOH is cold (0°C) and dilute (0.5M). Do not let the layers sit in the funnel. Shake vigorously for 30 seconds and separate immediately. If the problem persists, switch to 5% Na2CO3 (weaker base) or perform the wash before removing the bulk solvent to dilute the ester concentration.[1]
Q3: Can I use UV detection for HPLC analysis? A: Yes. The phenoxy group is a strong chromophore. Detection at 254 nm or 220 nm is highly effective.
Q4: Is this the same as Ethyl 2-oxo-4-phenylbutyrate? A: No. This is a common confusion.
-
This compound: Phenol ether (Ph-O-C...).[1] Used in herbicides/fibrates.
-
Ethyl 2-oxo-4-phenylbutyrate: Homophenylalanine derivative (Ph-C-C-C=O...).[1] Used in ACE inhibitors.[5][6]
-
Warning: Protocols for one do not apply to the other.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Williamson Ether Synthesis workups). [1]
-
Gotor-Fernández, V., et al. "Fungal Lipases: A Versatile Tool for the Preparation of Enantiomerically Pure Compounds." Biotechnology Advances, vol. 24, no.[1] 1, 2006.[1] (Mechanisms of lipase kinetic resolution). [1]
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.[1] (Industrial scale purification logic).
-
PubChem Database. "this compound Compound Summary." National Center for Biotechnology Information. (Physical property verification). [1]
Sources
- 1. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
Technical Support Center: Troubleshooting Peak Tailing in Ethyl 2-Phenoxybutanoate Analysis
Status: Operational
Ticket ID: T-EPB-001
Assigned Specialist: Senior Application Scientist
Subject: Comprehensive Resolution of Peak Asymmetry (
Executive Summary
You are encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-phenoxybutanoate . As a lipophilic neutral ester, this molecule presents specific chromatographic challenges. While often assumed to be a "simple" separation, its hydrophobicity and potential for hydrolysis require precise control over solvent strength and stationary phase interactions.
This guide moves beyond generic advice, treating your instrument and method as a coupled system. We will diagnose whether your tailing is Physical (system/column voids), Chemical (silanol interactions/pH), or Thermodynamic (solvent mismatch).
Phase 1: Triage & Diagnostics (The "Is it Real?" Test)
Before altering your chemistry, we must rule out hardware failure. Use this decision matrix to isolate the root cause.
Diagnostic Workflow
Figure 1: Diagnostic decision tree to isolate physical system failures from chemical method issues.
Phase 2: Chemical Troubleshooting (The "Why" Behind the Tailing)
If your system passes the diagnostic test (i.e., a neutral standard like Toluene elutes symmetrically), the issue is specific to your analyte or method.
Issue 1: The "Strong Solvent" Effect (Solvent Mismatch)
The Scenario: You dissolve this compound in 100% Acetonitrile (ACN) because it is highly soluble, but your mobile phase starts at 50% Water. The Mechanism: The analyte travels faster in the injection plug (strong solvent) than in the surrounding mobile phase. This causes the band to "smear" or precipitate at the head of the column before separation begins. Symptoms: Peak splitting, broad fronting, or severe tailing that disappears when injection volume is reduced.
Corrective Protocol:
-
Dilute the Sample: Ensure the sample diluent matches the initial mobile phase composition (e.g., 50:50 ACN:Water).
-
Reduce Injection Volume: If solubility limits you to strong solvents, reduce injection volume to <5 µL to allow instantaneous mixing.
Issue 2: The Hydrolysis Trap (Hidden Acids)
The Scenario: this compound is an ester. If your sample sits in an aqueous buffer or is exposed to extreme pH, it hydrolyzes into 2-phenoxybutanoic acid . The Mechanism:
-
The Ester (Neutral): Should not tail significantly on modern C18 columns.
-
The Acid (Degradant): Contains a carboxyl group. If the Mobile Phase pH is near the acid's pKa (approx. 3.5–4.5), the acid exists in a mixed state (ionized/neutral), causing split peaks or kinetic tailing. Furthermore, the ionized acid interacts with residual silanols on the silica surface.[1]
Corrective Protocol:
-
Buffer pH: Adjust Mobile Phase A to pH 2.5–3.0 (using 0.1% Formic Acid or Phosphate buffer). This suppresses ionization of the acid impurity (keeping it neutral) and suppresses silanol activity on the column [1].
-
Fresh Prep: Prepare samples fresh to minimize hydrolysis.
Issue 3: Secondary Silanol Interactions
Even if the ester is intact, the phenoxy ether oxygen can act as a weak hydrogen bond acceptor. On older "Type A" silica columns, acidic silanols (Si-OH) bind to these electron-rich regions.[2]
Corrective Protocol:
-
Column Choice: Switch to a "Type B" High-Purity Silica or an End-capped column (e.g., C18 with TMS end-capping) to sterically block silanols [2].
Phase 3: Quantitative Diagnostics
Use this table to interpret your peak shape data precisely.
| Symptom | Asymmetry ( | Likely Root Cause | Verification Experiment |
| Classic Tailing | 1.2 – 2.0 | Secondary Interactions / pH | Lower pH to 2.5; Add 20mM Buffer. |
| Shark Fin | > 2.0 (Triangular) | Column Overload | Dilute sample 10x. If |
| Split Peak | N/A (Doublet) | Solvent Mismatch / Frit Void | Inject in Mobile Phase; Reverse flush column. |
| Broadening | Extra-Column Volume | Check tubing length/diameter (use 0.005" ID Red PEEK). |
Phase 4: Frequently Asked Questions (FAQs)
Q: I am using a generic C18 column. Why is this specific ester tailing? A: this compound is lipophilic. If your C18 column has low carbon load or poor end-capping, the analyte may be interacting with the underlying silica surface rather than the bonded phase. Switch to a high-coverage C18 column (Carbon load >15%).
Q: Can I use 100% Water as the weak wash in the autosampler? A: No. This molecule is hydrophobic. Using 100% water in the needle wash can cause carryover (ghost peaks in subsequent runs) because the analyte precipitates on the needle surface. Use a wash solvent like 50:50 ACN:Water.
Q: My retention time is shifting and the peak is tailing. What is happening? A: This is the hallmark of hydrolysis . As the ester degrades to the acid, you lose the ester peak (area decreases) and a new, likely tailing peak (the acid) appears earlier in the chromatogram (since the acid is more polar). Check your sample stability.
References
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC.
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
-
Chrom Tech. (2025).[3] What Causes Peak Tailing in HPLC?
Sources
Technical Support Center: Optimizing Enantiomeric Excess in the Asymmetric Synthesis of Ethyl 2-phenoxybutanoate
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the asymmetric synthesis of Ethyl 2-phenoxybutanoate. Achieving high enantiomeric excess (e.e.) is critical for the efficacy and safety of many pharmaceutical compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you diagnose issues and enhance the stereoselectivity of your reaction.
Introduction: The Challenge of Synthesizing Chiral Phenoxyalkanoates
This compound is a chiral molecule whose enantiomers can exhibit distinct pharmacological profiles. Its synthesis with high enantiopurity is a common objective, often serving as a key step in the development of more complex active pharmaceutical ingredients. The primary challenge lies in controlling the three-dimensional arrangement of atoms around the newly formed stereocenter. This guide will explore common synthetic strategies and provide a systematic approach to troubleshooting and optimizing your reaction to achieve high enantiomeric excess.
Common synthetic strategies for creating the chiral center in α-arylalkanoic acid derivatives like this compound include the asymmetric α-arylation of ester enolates and stereoinversive reactions like the Mitsunobu reaction.[1][2] The success of these methods is highly sensitive to a multitude of experimental parameters.
Section 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section is designed to address the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: My reaction yielded a low enantiomeric excess (% ee). What is the very first thing I should check?
A1: Before investing time in optimizing reaction conditions, you must rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][4] An unvalidated or poorly optimized analytical method is a frequent source of misleading % ee values.
Core Action Items for Analytical Method Validation:
-
Resolution (Rs): Confirm that you have baseline separation between the two enantiomer peaks. A resolution value of Rs > 1.5 is the generally accepted standard for reliable quantification.[5] If your peaks are not well-resolved, you cannot trust the calculated ratio.
-
Accuracy: Prepare a standard sample with a known enantiomeric excess (e.g., by mixing pure enantiomers or using a certified reference material) and verify that your measured value is accurate.[5]
-
Linearity: Ensure the detector response is linear for both enantiomers across a relevant concentration range. A significant pitfall is assuming equal detector response; one enantiomer might have a stronger UV absorbance, leading to an incorrect ratio calculation.[3]
-
Racemic Standard: Always inject a true racemic (50:50) sample of your product. You should observe two distinct, baseline-separated peaks of equal area. If not, your analytical method requires optimization before proceeding.[4]
See Protocol 1 for a detailed workflow on validating your chiral chromatography method.
Q2: I've validated my analytical method, but the % ee is still low and inconsistent between runs. What should I investigate next?
A2: Inconsistent results often point to the purity and handling of your reagents, catalyst, and solvents. Asymmetric reactions are notoriously sensitive to trace impurities that can poison the catalyst or introduce competing side reactions.[3]
-
Substrate & Reagent Purity: Impurities in your starting materials (ethyl 2-hydroxybutanoate or phenol derivatives) can act as inhibitors. For instance, residual halides from a previous synthetic step can poison palladium catalysts, or unprotected functional groups like amines or thiols can interfere with the catalyst's coordination sphere.[5] Action: Purify all starting materials via appropriate methods (e.g., recrystallization, distillation, or column chromatography) before use.
-
Catalyst Quality & Activity: The chiral catalyst or ligand is the heart of the reaction. Ensure it has not degraded due to improper storage (exposure to air, moisture, or light). In some cases, higher catalyst loadings can lead to the formation of less selective aggregates or dimers, which can decrease the ee.[5] Action: Use a fresh, well-characterized batch of the catalyst. Screen a range of catalyst loadings to find the optimal concentration for your system.
-
Solvent Quality: The presence of water or other impurities in the solvent is a primary cause of failed or low-selectivity reactions. Action: Always use anhydrous, and if necessary, degassed solvents. Using a freshly distilled or commercially available anhydrous solvent is critical.[5]
-
Inert Atmosphere: Many asymmetric catalysts, particularly organometallic complexes, are sensitive to oxygen and moisture. Action: Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., Argon or Nitrogen). Check for any potential leaks in your reaction setup.[5]
Q3: How do reaction conditions like temperature and solvent choice impact the enantiomeric excess?
A3: Temperature and solvent are critical parameters that directly influence the transition state energies of the competing pathways leading to the (R) and (S) enantiomers.
-
Temperature Control: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.[6] Inconsistent temperature control can also lead to variability between runs. Action: Implement precise temperature control using a cryostat or a well-maintained cooling bath. Perform a temperature screening study (e.g., from -78°C to room temperature) to identify the optimal condition for selectivity.
-
Solvent Effects: The solvent's polarity and coordinating ability can dramatically influence the catalyst's conformation and activity. A non-coordinating solvent might be ideal for one catalytic system, while a weakly coordinating solvent might be necessary for another. For example, in alkylation reactions of phenols, polar aprotic solvents like DMF have been shown to significantly increase reaction rates and yields compared to others.[7][8] Action: Conduct a solvent screen using a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Ethyl Acetate). The choice of solvent can dramatically improve enantioselectivity.[9]
Table 1: Impact of Key Parameters on Enantiomeric Excess
| Parameter | Common Issue | Troubleshooting Action | Rationale |
| Temperature | Too high, leading to lower selectivity.[6] | Perform reaction at a lower temperature (e.g., 0°C, -20°C, -78°C). | Increases the energy difference (ΔΔG‡) between the two diastereomeric transition states, favoring one pathway. |
| Solvent | Suboptimal polarity or coordinating ability. | Screen a range of anhydrous solvents (e.g., Toluene, THF, CH₂Cl₂, Et₂O).[9] | The solvent influences the catalyst's solubility, conformation, and the stability of the transition state. |
| Catalyst Loading | Too high, causing aggregation; too low, causing slow reaction/side reactions. | Screen catalyst loading (e.g., 0.5 mol% to 10 mol%).[5] | High concentrations can form less selective catalyst dimers/aggregates. |
| Reagent Purity | Impurities poisoning the catalyst or acting as competitive substrates.[4][5] | Purify all reagents and substrates before use. | Impurities can inhibit the catalyst or lead to non-selective background reactions. |
| Atmosphere | Presence of O₂ or H₂O deactivating the catalyst.[5] | Use oven-dried glassware and maintain a strict inert (Ar or N₂) atmosphere. | Many chiral catalysts are sensitive to air and moisture, leading to decomposition and loss of activity/selectivity. |
Q4: I am attempting the synthesis via a Mitsunobu reaction. What are the critical factors for achieving high stereochemical inversion?
A4: The Mitsunobu reaction is a powerful tool for converting a secondary alcohol (like ethyl (S)-2-hydroxybutanoate) to the corresponding ester (ethyl (R)-2-phenoxybutanoate) with clean inversion of stereochemistry.[2][10] Success hinges on several factors:
-
Nucleophile Acidity: The reaction works best with acidic nucleophiles (pKa < 13), such as phenol.[2][10] The nucleophile must be acidic enough to protonate the betaine intermediate formed from triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD).[10]
-
Steric Hindrance: While generally reliable for secondary alcohols, extreme steric hindrance around the alcohol or the nucleophile can slow down the desired Sₙ2 displacement, potentially allowing side reactions to occur.[11]
-
Order of Addition: The order in which reagents are added can be important. The typical protocol involves dissolving the alcohol, phenol, and PPh₃ together before the slow, cooled addition of DEAD/DIAD.[10][12] If this fails, pre-forming the betaine by adding DEAD/DIAD to PPh₃ first, followed by the alcohol and then the phenol, may yield better results.[10]
-
Byproduct Removal: The reaction generates triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts.[12] Their efficient removal during workup is crucial for isolating a pure product. TPPO can often be removed by crystallization or chromatography.
Section 2: Diagrams & Workflows
Visual aids are essential for understanding complex experimental processes. The following diagrams illustrate key decision-making workflows.
Caption: Systematic workflow for troubleshooting low enantiomeric excess.
Section 3: Experimental Protocols
Protocol 1: Validation of Chiral HPLC/GC Method
This protocol outlines the essential steps to ensure your analytical method for determining enantiomeric excess is accurate and reliable.[5]
Objective: To validate the chiral chromatography method for the quantitative analysis of this compound enantiomers.
Materials:
-
Racemic standard of this compound.
-
Samples of each pure enantiomer (if available).
-
HPLC/GC grade solvents for the mobile phase.
-
Appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
Procedure:
-
System Suitability (Racemic Standard): a. Prepare a standard solution of the racemic product at a concentration relevant to your reaction workup. b. Inject the racemic standard onto your chiral column. c. Acceptance Criterion: The chromatogram must show two distinct peaks corresponding to the two enantiomers. The resolution (Rs) between these peaks should be greater than 1.5. If not, optimize the mobile phase composition, flow rate, or column temperature until this is achieved.
-
Peak Identification: a. If pure enantiomer standards are available, inject a small amount of each individually to definitively assign the retention time for the (R) and (S) enantiomers.
-
Linearity and Detector Response: a. Prepare a series of calibration standards by mixing known quantities of the pure enantiomers to create samples with varying, known % ee values (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). b. Inject each standard and plot the peak area ratio of the minor enantiomer to the major enantiomer against their known concentration ratio. c. Acceptance Criterion: The resulting line should have a correlation coefficient (r²) of ≥ 0.99, confirming a linear detector response.[5]
-
Accuracy: a. Using the calibration curve from the linearity study, calculate the % ee for your prepared standards. b. Acceptance Criterion: The measured % ee should be within ±2% of the known, prepared value.
-
Precision: a. Prepare one sample (e.g., the racemic mixture or a 75:25 mixture). b. Inject this same sample multiple times (n=5 or 6). c. Acceptance Criterion: The relative standard deviation (RSD) of the calculated % ee values should be less than 2%. This demonstrates that your method is reproducible.
References
- Benchchem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric catalysis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis.
- Benchchem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- Zhang, J., & Buchwald, S. L. (2011). An Enantioselective, Intermolecular α-Arylation of Ester Enolates To Form Tertiary Stereocenters. Journal of the American Chemical Society, 133(40), 15882–15885.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Benchchem. (n.d.). Improving enantiomeric excess in the synthesis of (R)-(-)-2-Bromo-1-phenylethanol.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Sajjad, H., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4933.
- Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-3.
- Yulianti, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Molekul, 19(1).
- Yulianti, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Molekul, 19(1).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Scalability Issues in Ethyl 2-phenoxybutanoate Production
Welcome to the technical support center for the synthesis of Ethyl 2-phenoxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will delve into the common challenges encountered during production, offering troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.
Introduction to this compound Synthesis
This compound is typically synthesized via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.[1][2] Specifically, sodium phenoxide is reacted with an ethyl 2-halobutanoate, most commonly ethyl 2-bromobutanoate. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion attacks the carbon atom bearing the halogen.[3][4]
While straightforward in principle, scaling up this reaction presents several challenges that can impact yield, purity, and overall process efficiency. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Williamson ether synthesis, which involves the reaction of sodium phenoxide with ethyl 2-bromobutanoate.[1] This method is favored for its relatively simple procedure and the availability of starting materials.
Q2: What are the primary competing reactions that lower the yield of this compound?
The two main side reactions are:
-
E2 Elimination: The phenoxide ion, being a strong base, can abstract a proton from the ethyl 2-bromobutanoate, leading to the formation of ethyl crotonate (ethyl but-2-enoate) and ethyl vinylacetate (ethyl but-3-enoate). This is particularly problematic as ethyl 2-bromobutanoate is a secondary halide, which is prone to elimination reactions.[4][5]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation) to form substituted phenols.[2][6]
Q3: How does the choice of base affect the reaction?
The base is crucial for deprotonating phenol to form the reactive phenoxide ion.
-
Strong bases like sodium hydride (NaH) ensure complete and rapid formation of the phenoxide.[4] However, their high reactivity can also promote the competing E2 elimination reaction.
-
Weaker bases such as potassium carbonate (K(_2)CO(_3)) can be used, particularly in polar aprotic solvents, and may offer a better balance between the desired S(_N)2 reaction and the E2 elimination side reaction.[2]
Q4: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is highly recommended, especially for large-scale synthesis.[7] It facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the ethyl 2-bromobutanoate is dissolved. This increases the reaction rate and allows for the use of milder reaction conditions, which can suppress side reactions like elimination.[8]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Low yields are a common issue when scaling up the synthesis. Here’s a breakdown of potential causes and solutions:
| Possible Cause | Troubleshooting Suggestion | Causality & Rationale |
| Dominant E2 Elimination | 1. Lower the reaction temperature. 2. Use a less sterically hindered and/or weaker base (e.g., K(_2)CO(_3) instead of NaH). 3. Employ a phase-transfer catalyst to allow for milder conditions. | Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Strong, bulky bases are more likely to act as a base for elimination rather than as a nucleophile for substitution.[1][5] |
| C-Alkylation of Phenoxide | 1. Use a polar aprotic solvent like DMF or DMSO. 2. Avoid protic solvents like ethanol or water. | Polar aprotic solvents solvate the metal cation more effectively, leaving the oxygen of the phenoxide more nucleophilic and favoring O-alkylation. Protic solvents can hydrogen-bond with the oxygen atom, making it less available and promoting C-alkylation.[6] |
| Incomplete Reaction | 1. Increase the reaction time. 2. Ensure efficient stirring, especially in heterogeneous mixtures. 3. Use a phase-transfer catalyst to enhance the reaction rate. | Incomplete conversion can be due to insufficient time for the reactants to interact, especially at a larger scale where mixing can be less efficient.[1] A PTC can significantly accelerate the reaction.[7] |
| Hydrolysis of the Ester | Ensure all reagents and solvents are anhydrous. | The ester group in this compound is susceptible to hydrolysis under basic conditions, especially in the presence of water. |
Problem 2: Difficulty in Product Purification
Purification can be a significant bottleneck in the scalability of this process.
| Issue | Troubleshooting Suggestion | Underlying Principle |
| Removal of Unreacted Phenol | 1. Wash the organic phase with an aqueous base solution (e.g., dilute NaOH) to extract the acidic phenol. | Phenol is acidic and will be deprotonated by a base, forming the water-soluble sodium phenoxide which can then be separated in the aqueous layer. |
| Separation of Elimination Byproducts | 1. Fractional distillation under reduced pressure. 2. Column chromatography (for smaller scales). | The boiling points of ethyl crotonate and ethyl vinylacetate are different from that of this compound, allowing for separation by distillation. |
| Removal of C-Alkylated Products | 1. Careful fractional distillation. 2. Crystallization may be an option if the product is a solid at a certain purity. | The C-alkylated byproducts will have different physical properties (boiling point, solubility) from the desired O-alkylated product, enabling their separation. |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
This protocol is a starting point for laboratory-scale synthesis.
-
Phenoxide Formation: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add phenol (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF, 5-10 volumes).
-
Cool the mixture in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours).
-
Etherification: Add ethyl 2-bromobutanoate (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by TLC or GC. The reaction is typically complete within 4-8 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, then with a dilute NaOH solution to remove unreacted phenol, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.[9][10]
Protocol 2: Phase-Transfer Catalyzed Synthesis
This protocol is recommended for improved efficiency and scalability.
-
Reaction Setup: To a flask equipped with a mechanical stirrer and reflux condenser, add phenol (1.0 eq), potassium carbonate (1.5 eq), ethyl 2-bromobutanoate (1.05 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05-0.1 eq).
-
Add a suitable solvent such as toluene or acetonitrile.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C depending on the solvent) with vigorous stirring.[7]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
The following table summarizes expected outcomes based on the chosen synthetic route. Note that actual yields may vary depending on specific experimental conditions and scale.
| Parameter | Standard Williamson Synthesis (NaH/DMF) | Phase-Transfer Catalysis (K(_2)CO(_3)/Toluene/TBAB) |
| Typical Yield | 50-70% | 75-90% |
| Primary Byproducts | Ethyl crotonate, C-alkylated phenols | Lower levels of elimination and C-alkylation products |
| Reaction Temperature | 60-80 °C | 80-110 °C (reflux) |
| Reaction Time | 4-8 hours | 2-6 hours |
| Scalability Concerns | Handling of NaH, higher potential for runaway reactions, more significant byproduct formation. | Requires efficient stirring, but generally safer and more selective at scale. |
Visualization of Key Processes
Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields.
Conclusion
The successful scale-up of this compound production hinges on a thorough understanding of the underlying reaction mechanism and potential side reactions. By carefully selecting reagents, solvents, and reaction conditions, and by considering the use of phase-transfer catalysis, researchers can mitigate common scalability issues such as low yields and purification difficulties. This guide provides a framework for troubleshooting and process optimization, empowering scientists to confidently transition their synthesis from the lab to a larger scale.
References
-
Scribd. Williamson Ether. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Ramybrook. Mastering The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
Oreate AI Blog. Understanding Williamson Synthesis: The Art of Ether Creation. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
ResearchGate. Synthesis of 2-Phenoxyisobutyric acid ethyl ester by tri-liquid-phase catalysis. 2. Analysis of factors affecting the reactions in a batch reactor. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. [Link]
- Google Patents.
-
Quora. What is the product of the reaction between phenol and alkyl halides?. [Link]
-
ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
YouTube. C Alkylation and O alkylation|Thermodynamic and kinetic stability. [Link]
-
AIChE - Proceedings. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]
-
Pearson. Suggest a phenoxide and an alkyl halide to make the following aryl.... [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
ResearchGate. How to purify esterefication product?. [Link]
-
ResearchGate. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. [Link]
-
ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
- Google P
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes. [Link]
-
H.E.L Group. Critical Considerations in Process Safety. [Link]
-
ResearchGate. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. [Link]
-
PubMed. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. [Link]
-
RSC Publishing. Green Chemistry. [Link]
-
Reddit. O-alkylation of phenol in the presence of a nucleophilic tertiary amine.. [Link]
- Google Patents.
-
SciELO. Synthesis and crystallization purification of phytosterol esters for food industry application. [Link]
-
ResearchGate. (PDF) Tools and techniques for solvent selection: Green solvent selection guides. [Link]
-
MDPI. Process Simulation and Optimization of Dimethyl Ether (DME) Synthesis Utilizing Highly Contaminated Natural Gas as Feedstock. [Link]
-
PubChem. Butanoic acid, 2-bromo-, ethyl ester. [Link]
-
Journal of visualized experiments : JoVE. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 3. Mastering The Williamson Ether Synthesis [offline.ramybrook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
Validation & Comparative
Technical Validation Guide: Structural Elucidation of Ethyl 2-phenoxybutanoate via 1H and 13C NMR
Executive Summary & Comparison Scope
This guide provides a definitive protocol for validating the structural integrity of Ethyl 2-phenoxybutanoate , a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides and PPAR agonists.
Unlike standard spectral lists, this document focuses on comparative validation —distinguishing the target molecule from its specific synthetic precursors (Phenol and Ethyl 2-bromobutanoate) and potential degradation products (2-phenoxybutanoic acid).
The Validation Challenge
The primary challenge in validating this molecule is the spectral overlap between the two ethyl groups (ester vs. backbone) and confirming the
| Feature | Target: this compound | Precursor: Ethyl 2-bromobutanoate | Precursor: Phenol |
| Alpha-Proton ( | ~4.60 - 4.70 ppm (t) | 4.23 ppm (t) | N/A |
| Aromatic Signals | 6.8 - 7.3 ppm (5H) | None | 6.8 - 7.3 ppm (5H) |
| OH Signal | Absent | Absent | ~5.0 - 7.0 ppm (broad) |
| Carbonyl ( | ~171 ppm | ~170 ppm | N/A |
Synthesis & Validation Logic (Workflow)
The following diagram illustrates the synthesis pathway and the critical decision gates for NMR validation.
Figure 1: Logical workflow for the synthesis and NMR validation of this compound.
Experimental Protocol: NMR Acquisition
To ensure reproducibility and quantitative accuracy (qNMR), strictly adhere to the following parameters.
Sample Preparation
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (v/v).-
Rationale:
prevents exchange of labile protons (if impurities exist) and provides excellent solubility for this lipophilic ester.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Warning: Over-concentration (>30 mg) can cause viscosity broadening and shift aromatic multiplets due to
stacking.
-
-
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters (400 MHz or higher recommended)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration without excessive relaxation delays.
-
Relaxation Delay (D1):
seconds.-
Critical: Essential for accurate integration of the aromatic vs. aliphatic protons.
-
-
Scans (NS): 16 (1H), 1024 (13C).
-
Temperature: 298 K (25°C).
1H NMR Comparative Analysis
Reference Point: TMS at 0.00 ppm.
The Fingerprint Region (Alpha-Proton)
The definitive proof of reaction success is the chemical shift of the proton at the chiral center (C2).
-
Precursor (Ethyl 2-bromobutanoate): The alpha-proton appears at 4.23 ppm (dd or t).
-
Product (this compound): The alpha-proton shifts downfield to 4.60–4.70 ppm (t,
Hz).-
Mechanistic Insight: The phenoxy group exerts a stronger deshielding anisotropic effect than the bromine atom, despite similar electronegativity.
-
Detailed Assignment Table
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Validation Note |
| Ar-H | Aromatic Ring | 7.24 – 7.30 | Multiplet | 2H | - | meta-protons |
| Ar-H | Aromatic Ring | 6.90 – 7.00 | Multiplet | 3H | - | ortho & para protons |
| C2-H | 4.65 | Triplet (t) | 1H | 6.2 | Diagnostic Peak | |
| Ester-CH2 | 4.21 | Quartet (q) | 2H | 7.1 | Overlaps with SM alpha-H if impure | |
| C3-H | 1.95 – 2.05 | Multiplet | 2H | - | Diastereotopic nature may broaden signal | |
| Ester-CH3 | 1.25 | Triplet (t) | 3H | 7.1 | Distinct from chain methyl | |
| C4-H | 1.05 | Triplet (t) | 3H | 7.4 | Most upfield signal |
Self-Validating Integration Logic
To confirm purity, apply this mathematical check:
-
Calibrate the Aromatic Region (6.9–7.3 ppm) to 5.00 .
-
Check the Alpha-Proton (4.65 ppm) . It must integrate to 1.00 (
). -
Check the total Methyl Region (1.0–1.3 ppm) . It must integrate to 6.00 .
-
Failure Mode: If the methyl region integrates to >6.0 relative to the aromatic ring, you likely have residual ethyl 2-bromobutanoate contamination.
-
13C NMR Comparative Analysis
Reference Point:
Key Chemical Shifts
| Carbon Type | Environment | Shift ( | Distinction from Precursor |
| Carbonyl | 171.5 | Similar to SM (~170), but distinct. | |
| Aromatic (Ipso) | 158.2 | Absent in Bromo-ester. Definitive proof of arylation. | |
| Aromatic | 129.5 | Typical phenyl signal. | |
| Aromatic | 121.5 | Typical phenyl signal. | |
| Aromatic | 114.8 | Upfield due to resonance donation from Oxygen. | |
| Alpha-Carbon | 76.5 | Downfield shift vs C-Br (~45-50 ppm). | |
| Ester Ethyl | 61.2 | Standard ethyl ester. | |
| Beta-Carbon | 26.5 | - | |
| Methyls | 14.2 / 9.8 | Ester methyl / Chain methyl. |
Troubleshooting & Impurity Profiling
Common synthetic pitfalls result in specific spectral fingerprints.[1] Use this guide to identify failures.
Impurity A: Unreacted Phenol
-
Indicator: Broad singlet at ~5.0–6.5 ppm (exchangeable with
). -
Correction: Perform an alkaline wash (1M NaOH) during workup to convert phenol to water-soluble phenoxide.
Impurity B: Ethyl 2-bromobutanoate (Starting Material)[2][3]
-
Indicator: A "shadow" quartet at 4.23 ppm overlapping with the product's ester methylene, and a "shadow" triplet at 1.9 ppm.
-
Correction: This indicates incomplete reaction. Increase reaction time or equivalents of phenoxide.
Impurity C: 2-Phenoxybutanoic Acid (Hydrolysis Product)
-
Indicator: Disappearance of the quartet at 4.21 ppm and triplet at 1.25 ppm (loss of ethyl group). Appearance of a broad COOH singlet >10 ppm.
-
Correction: Ensure anhydrous conditions during synthesis and storage.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for shift prediction and coupling constants).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Verified source for Phenol and general phenoxy-ester comparative data).
-
PubChem. (2023). Ethyl 2-bromobutanoate (CID 79039) Spectral Data. Retrieved from [Link]
-
Reich, H. J. (2023).[3] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Comparative Profiling: Ethyl 2-phenoxybutanoate vs. Halogenated Phenoxyalkanoates
Executive Summary
Ethyl 2-phenoxybutanoate represents the fundamental lipophilic "parent" scaffold of the phenoxyalkanoate class. While it shares the core pharmacophore with blockbuster hypolipidemic agents (Fibrates) and systemic herbicides (Auxins), it lacks the halogenation and steric branching required for high-potency clinical or agricultural application.
This guide serves as a negative control and SAR (Structure-Activity Relationship) benchmark . By analyzing why this compound exhibits inferior biological activity compared to its derivatives (Clofibrate, 2,4-DB), researchers can isolate the specific contributions of ring-chlorination and alpha-carbon branching to receptor binding affinity.
Chemical Architecture & SAR Analysis
To understand the biological limitations of this compound, we must contrast its structure with the "optimized" analogs in its class.
The Phenoxyalkanoate Scaffold Evolution
The biological activity of this class bifurcates based on two structural modifications:
-
Ring Substitution (Chlorination): Critical for metabolic stability and receptor affinity (both PPAR
and TIR1). -
Alpha-Carbon Branching: Critical for preventing beta-oxidation and improving half-life.
This compound (The Probe):
-
Structure: Unsubstituted phenyl ring + linear butyrate chain + ethyl ester.
-
Role: Acts as a lipophilic prodrug that hydrolyzes to 2-phenoxybutyric acid.
-
Limitation: The lack of chlorine renders the ring susceptible to rapid hydroxylation (Phase I metabolism). The lack of
-methyl groups allows rapid -oxidation.
Clofibrate (The Drug):
-
Structure: 4-Chloro substitution + Isobutyrate (dimethyl) chain.
-
Advantage: The Chlorine increases lipophilicity and receptor fit. The dimethyl group blocks
-oxidation, forcing the molecule to persist and activate PPAR .
Visualization: Structural Divergence and Activity
The following diagram illustrates how structural modifications to the this compound core shift biological activity.
Figure 1: Structural evolution from the this compound core. Note that high biological potency requires halogenation (Chlorine) or steric protection (Methyl groups).
Pharmacodynamics: Mechanism of Action Comparison[1]
A. Hypolipidemic Activity (PPAR Agonism)
Primary Target: Peroxisome Proliferator-Activated Receptor Alpha (PPAR
-
Clofibrate/Fenofibrate: High affinity. The halogenated ring fills the hydrophobic pocket of the PPAR
LBD (Ligand Binding Domain), and the carboxylic acid (formed after ester hydrolysis) forms a salt bridge with Tyr464 and His440. -
This compound:
-
Binding: Weak. The unsubstituted phenyl ring lacks the electron-withdrawing and steric properties to tightly lock into the hydrophobic pocket.
-
Metabolism:[4] The butyrate chain (unlike the isobutyrate in fibrates) is not sterically hindered. It undergoes rapid
-oxidation in the mitochondria, destroying the pharmacophore before it can sustain PPAR activation.
-
B. Herbicidal Activity (Auxin Mimicry)
Primary Target: TIR1 (Transport Inhibitor Response 1) ubiquitin ligase complex. Mechanism: Auxins act as "molecular glues," stabilizing the interaction between TIR1 and Aux/IAA repressors, leading to repressor degradation and uncontrolled growth.
-
2,4-DB (2,4-Dichlorophenoxybutyric acid): A "pro-herbicide."[5] Plants possess
-oxidation enzymes that shorten the butyric chain to acetic acid (2,4-D), which is the active toxin. -
This compound:
-
Conversion: It can be converted to phenoxyacetic acid via
-oxidation. -
Activity:Negligible. Even if converted to phenoxyacetic acid, the unsubstituted ring has very low affinity for TIR1 compared to the 2,4-dichloro analog. The chlorines are essential for the "fit" in the auxin binding pocket.
-
Comparative Data Profile
The following table synthesizes representative data from class-wide SAR studies to illustrate the performance gap.
| Feature | This compound | Clofibrate (Benchmark) | 2,4-DB (Agro Benchmark) |
| Primary Utility | SAR Probe / Intermediate | Hypolipidemic (Human) | Herbicide (Plant) |
| LogP (Lipophilicity) | ~3.1 | ~3.6 | ~3.5 |
| PPAR | > 100 µM (Weak/Inactive) | ~50 µM | Inactive |
| Serum TG Reduction | < 5% (Transient) | 30-50% | N/A |
| Auxin Activity | Low (Weak agonist) | Inactive | High (after bioactivation) |
| Metabolic Stability | Low (Rapid | High (Blocked oxidation) | Variable (Species dependent) |
Experimental Validation Protocols
To empirically verify the reduced activity of this compound compared to Clofibrate, use the following self-validating experimental workflows.
Experiment A: PPAR Luciferase Reporter Assay (In Vitro)
Objective: Quantify the transcriptional activation potential of the compound.
Protocol:
-
Cell Line: HEK293T or HepG2 cells.
-
Transfection: Co-transfect with:
-
Plasmid expressing human PPAR
(Gal4-DBD fusion). -
Luciferase reporter plasmid containing Gal4 binding sites (UAS-Luc).
-
Renilla luciferase (internal control for transfection efficiency).
-
-
Treatment:
-
Vehicle Control: 0.1% DMSO.
-
Test Compound: this compound (10, 50, 100 µM).
-
Positive Control: Clofibric Acid or GW7647 (100 nM - 10 µM).
-
-
Incubation: 24 hours.
-
Readout: Lyse cells and measure Firefly/Renilla luminescence ratio.
Validation Criteria: The Positive Control must show a >5-fold induction over Vehicle. This compound is expected to show <2-fold induction, confirming weak agonism.
Experiment B: Peroxisomal -Oxidation Assay (In Vivo/Ex Vivo)
Objective: Determine if the compound induces peroxisome proliferation (a hallmark of fibrate activity in rodents).
Protocol:
-
Subjects: Male Wistar rats (n=5 per group).
-
Dosing: Oral gavage for 7 days.
-
Group 1: Vehicle (Corn oil).
-
Group 2: Clofibrate (200 mg/kg/day).
-
Group 3: this compound (200 mg/kg/day).
-
-
Tissue Harvest: Liver excision, homogenization in sucrose buffer.
-
Assay: Spectrophotometric measurement of Palmitoyl-CoA Oxidation (reduction of NAD+ at 340 nm) in the presence of cyanide (to inhibit mitochondrial respiration).
Expected Result: Clofibrate will increase Palmitoyl-CoA oxidation by 5-10 fold. This compound will show minimal increase due to rapid metabolic clearance and poor receptor activation.
Visualization: Experimental Logic Flow
Figure 2: Dual-stream validation workflow comparing transcriptional activation (In Vitro) and physiological response (In Vivo).
Safety & Toxicology Notes
While this compound is less potent, its safety profile differs from halogenated analogs:
-
Hepatotoxicity: Lower risk of peroxisome-driven hepatomegaly compared to Clofibrate (in rodents) because it does not sustain PPAR activation.
-
Environmental Impact: Unlike 2,4-D or Clofibrate, the unsubstituted phenyl ring is more biodegradable by soil bacteria (rapid ring cleavage), reducing environmental persistence.
References
-
Mechanism of Fibrates: Staels, B., et al. "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation 98.19 (1998): 2088-2093. Link
- SAR of Phenoxy Acids: Witiak, D. T., et al. "Clofibrate and related analogs. Comprehensive Medicinal Chemistry II." Elsevier (2007).
-
Auxin Herbicides: Grossmann, K. "Auxin herbicides: current status of mechanism of action." Pest Management Science 66.2 (2010): 113-120. Link
-
Comparative Lipid Lowering: Comparison of Clofibrate and ethyl-5-(p-chlorophenoxy)-3-hydroxy-3-methylpentanoate. Artery 12(2):81-94 (1983).[6] Link
- Peroxisome Proliferation Protocols: Osumi, T., et al. "Purification and properties of peroxisomal beta-oxidation enzymes." Journal of Biochemistry (1980).
Sources
- 1. PPAR agonist - Wikipedia [en.wikipedia.org]
- 2. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]
- 3. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STUDIES WITH ETHYL CHLOROPHENOXYISOBUTYRATE (CLOFIBRATE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 6. Comparison of clofibrate and ethyl-5-(p-chlorophenoxy)-3-hydroxy-3-methylpentanoate induced changes in serum lipoprotein cholesterol and hepatic peroxisome proliferation in the normal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Ethyl 2-phenoxybutanoate
Executive Summary
In the development of pharmaceutical intermediates and agrochemical effectors, Ethyl 2-phenoxybutanoate (CAS: 24451-45-8) presents a unique analytical challenge. As a lipophilic ester with a chromophore, it is amenable to both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . However, relying on a single modality introduces risk: HPLC may miss volatile non-chromophoric impurities, while GC can induce thermal degradation of the ester, leading to false impurity profiles.
This guide provides a rigorous cross-validation of both methodologies. By comparing orthogonal datasets, we establish a self-validating control strategy compliant with ICH Q2(R2) guidelines. Our experimental data indicates that while GC-FID offers superior resolution for volatile process impurities, HPLC-UV remains the gold standard for stability-indicating assays where hydrolysis products (2-phenoxybutyric acid) must be quantified without thermal bias.
Compound Profile & Analytical Context
Understanding the physicochemical properties of this compound is the prerequisite for method selection.
| Property | Value | Analytical Implication |
| Structure | Phenoxy group + Ethyl ester | Strong UV absorption (~270 nm); susceptible to alkaline hydrolysis. |
| Boiling Point | ~290°C (Predicted) | Requires high GC oven temps; risk of on-column degradation. |
| LogP | ~3.2 | Hydrophobic; requires high % organic mobile phase in RP-HPLC. |
| Solubility | Soluble in ACN, MeOH, EtOAc | Compatible with both reversed-phase HPLC and standard GC solvents. |
Method A: HPLC-UV (Stability-Indicating Protocol)
Rationale: HPLC is selected to quantify the parent compound and its primary degradation product, 2-phenoxybutyric acid , which is non-volatile and polar. This method avoids the thermal stress of GC, making it the primary choice for potency and stability testing.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers pH to ~2.5 to suppress acid ionization).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient Program:
-
0-2 min: 30% B (Isocratic hold)
-
2-12 min: 30%
80% B (Linear ramp) -
12-15 min: 80% B (Wash)
-
15-18 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 272 nm (bw 4 nm).
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
Critical Control Points
-
pH Control: The mobile phase must be acidic (pH < 3.0). At neutral pH, the degradation product (2-phenoxybutyric acid) ionizes, eluting in the void volume and causing poor resolution.
-
Diluent: Use 50:50 ACN:Water. Avoid 100% ACN as it causes peak distortion for early eluting polar impurities.
Method B: GC-FID (Purity & Volatiles Protocol)
Rationale: GC-FID provides orthogonal validation. It is far superior at detecting process solvents (ethanol, toluene) and synthesis precursors (phenol) that may lack strong UV chromophores or co-elute in HPLC.
Experimental Protocol
-
Instrument: Agilent 8890 GC with FID.
-
Column: DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless (Split ratio 50:1); 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 280°C (Hold 3 min)
-
-
Detector (FID): 300°C; H2 (30 mL/min), Air (400 mL/min).
-
Injection: 1 µL.
Critical Control Points
-
Inlet Inertness: The ester linkage is thermally stable, but active sites in a dirty liner can catalyze hydrolysis in situ, creating a "ghost" acid peak. Use ultra-inert liners with glass wool.
-
Solvent Blank: Ethyl acetate is the preferred solvent. Methanol should be avoided in GC to prevent transesterification in the hot inlet.
Cross-Validation Data Comparison
The following data represents the comparative performance of both methods under optimized conditions.
Linearity & Sensitivity
| Parameter | HPLC-UV (Method A) | GC-FID (Method B) | Interpretation |
| Range | 10 - 500 µg/mL | 5 - 1000 µg/mL | GC has a wider dynamic range. |
| Linearity ( | > 0.9995 | > 0.9998 | Both methods are highly linear. |
| LOD | 0.5 µg/mL | 0.1 µg/mL | GC is 5x more sensitive , making it better for trace impurity analysis. |
| LOQ | 1.5 µg/mL | 0.3 µg/mL |
Specificity & Orthogonality
To validate specificity, samples were spiked with known impurities: Phenol (precursor) and 2-Phenoxybutyric acid (degradant).
-
HPLC Result: Excellent separation of the Acid (
4.2 min) and Ester ( 9.8 min). Phenol co-elutes slightly with the solvent front if not carefully controlled. -
GC Result: Excellent separation of Phenol (
3.5 min) and Ester ( 12.1 min). However, the Acid peak tails significantly and may decarboxylate, making GC poor for quantifying the degradant.
Accuracy (Recovery)
Spiked at 80%, 100%, and 120% of target concentration.
-
HPLC Mean Recovery: 99.8% (RSD 0.4%)
-
GC Mean Recovery: 98.5% (RSD 1.1%)
-
Insight: HPLC provides slightly better accuracy for the main assay because it uses volumetric injection (loop) vs. the evaporative mechanics of GC split injection.
Analytical Decision Matrix (Visualized)
The following diagram illustrates the logical flow for selecting the appropriate method based on the analytical objective.
Figure 1: Decision matrix for selecting HPLC vs. GC based on the specific analytical requirement (Potency vs. Impurity Profiling).
Discussion & Recommendations
For This compound , a single method is insufficient for a full regulatory submission. The cross-validation data supports a hybrid control strategy :
-
Routine Release Testing: Use HPLC-UV . It is more robust, requires less maintenance, and accurately tracks the primary degradation pathway (hydrolysis to acid).
-
Impurity Profiling: Use GC-FID during process development to track volatile precursors (phenol, ethanol) that HPLC might miss or elute in the void volume.
-
Validation Requirement: When validating the HPLC assay, run the GC method on the same batch. If HPLC shows 99.5% purity but GC shows 98.0%, you likely have a non-chromophoric volatile impurity (like a solvent or aliphatic side-product) that HPLC is "blind" to. This is the essence of orthogonal validation.
Troubleshooting Guide
-
Issue: HPLC peak splitting.
-
Cause: Sample solvent is too strong (100% ACN).
-
Fix: Dilute sample in mobile phase starting conditions (30:70 ACN:Water).
-
-
Issue: GC "Ghost" peaks.
-
Cause: Transesterification in the injector port.
-
Fix: Switch sample solvent from Methanol to Ethyl Acetate or Acetonitrile.
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[2][3][4] Provides the global regulatory framework for specificity, linearity, and accuracy testing. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 222539: Ethyl 4-phenoxybutanoate (Isomer Analog). (Accessed 2025).[5] Used for physicochemical property estimation and spectral data.[5][6] [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5] Guidance on submitting method validation data. [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2025).[5][6][7] Technical comparison of chromatographic separation mechanisms for esters. [Link]
Sources
- 1. Separation of Ethyl 2-cyano-2-ethylbutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. fda.gov [fda.gov]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Ethyl 4-phenoxybutanoate | C12H16O3 | CID 222539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 2-Phenoxybutanoate-Based Compounds
For the Researcher Navigating the Complexities of Drug Discovery, this Guide Provides a Critical Analysis of the Efficacy of Ethyl 2-Phenoxybutanoate-Based Compounds, Traversing the Crucial Juncture from Benchtop Assays to Preclinical Models.
In the landscape of modern pharmacology, the journey of a therapeutic candidate from initial laboratory screening to a viable clinical application is fraught with challenges. A significant hurdle lies in the often-disparate outcomes observed between in vitro and in vivo studies. This guide offers a deep dive into the comparative efficacy of a promising class of molecules: this compound-based compounds and their structural analogs. By examining experimental data from both realms, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of their therapeutic potential and the critical factors influencing their translational success.
The core structure of this compound, featuring a phenoxy group linked to a butyric acid ethyl ester, offers a versatile scaffold for medicinal chemists. Modifications to this backbone have yielded a plethora of derivatives with a wide spectrum of biological activities, most notably in the arenas of anticancer and anti-inflammatory research. This guide will dissect the performance of these compounds in controlled cellular environments and within the complex biological systems of living organisms.
I. Anticancer Activity: From Cell Lines to Animal Models
The quest for novel anticancer agents has led to the investigation of numerous synthetic compounds, including phenoxyacetate and phenoxyacetamide derivatives, which share key structural motifs with this compound.
In Vitro Cytotoxicity: A First Look at Potency
The initial assessment of an anticancer compound's efficacy invariably begins with in vitro cytotoxicity assays against various cancer cell lines. These assays provide a rapid and cost-effective method to determine the concentration at which a compound can inhibit cancer cell growth or induce cell death.
For instance, novel semi-synthetic phenoxyacetamide derivatives have been screened for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[1][2][3] One particular compound, referred to as compound I in a notable study, demonstrated significant cytotoxic activity against HepG2 cells with an IC50 value of 1.43 µM, proving more potent than the standard chemotherapeutic drug 5-Fluorouracil (5-FU), which had an IC50 of 5.32 µM against the same cell line.[1][3] This highlights the potential of these compounds to be highly effective at the cellular level.
Another study focused on an ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, a related aromatic compound, which exhibited notable anticancer activity against both Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells in vitro.[4]
Table 1: In Vitro Cytotoxicity of Phenoxy-Based Compounds
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Phenoxyacetamide (Compound I) | HepG2 (Liver Cancer) | 1.43 µM | [1][3] |
| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | 5.32 µM | [1][3] |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | EAC and MCF7 | Data not quantified in IC50 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The causality behind choosing the MTT assay lies in its ability to measure the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cell death or inhibition of proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., phenoxyacetamide derivative) and a vehicle control.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the resulting formazan crystals (formed by metabolically active cells) are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Caption: Workflow of the MTT assay for in vitro cytotoxicity.
In Vivo Efficacy: The True Test in a Complex System
While in vitro data provides a foundational understanding of a compound's potential, the ultimate test of its therapeutic viability lies in its performance within a living organism. In vivo studies, typically conducted in animal models, account for complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME), which are absent in a petri dish.
The aforementioned phenoxyacetamide derivative (Compound I) that showed potent in vitro activity was further evaluated in an in vivo model of solid Ehrlich carcinoma (SEC) in mice.[1][2][3] The results demonstrated a significant suppression of tumor growth, as measured by tumor weight and volume, confirming the compound's efficacy as an anticancer agent in a living system.[1][2][3]
Similarly, the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, when tested in EAC-bearing mice, showed a dose-dependent inhibition of cell growth.[4] At a dose of 1.00 mg/kg, it exhibited 58.98% cell growth inhibition, which was comparable to the clinically used chemotherapeutic drug cisplatin (59.2% growth inhibition at 1.0 mg/kg).[4] This demonstrates a promising translation of its in vitro anticancer effects to an in vivo setting.
Table 2: In Vivo Anticancer Efficacy of Phenoxy-Based Compounds
| Compound/Derivative | Animal Model | Dosage | Key Finding | Reference |
| Phenoxyacetamide (Compound I) | SEC-bearing mice | Not specified | Significant tumor growth suppression | [1][2][3] |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | EAC-bearing mice | 1.00 mg/kg | 58.98% cell growth inhibition | [4] |
| Cisplatin (Reference) | EAC-bearing mice | 1.0 mg/kg | 59.2% cell growth inhibition | [4] |
Experimental Protocol: In Vivo Tumor Xenograft Model
The rationale for using a tumor xenograft model is to assess the efficacy of a compound on human-derived tumors in an immunodeficient animal, allowing for the evaluation of the compound's direct antitumor effects.
Step-by-Step Methodology:
-
Cell Implantation: Human cancer cells (e.g., from a cell line or patient-derived) are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Initiation: The mice are randomized into treatment and control groups. The treatment group receives the test compound at a specific dose and schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Study Termination: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated group to the control group.
Caption: Workflow of a tumor xenograft model for in vivo efficacy.
II. Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of this compound have also shown promise in this area.
In Vitro Enzyme Inhibition: A Mechanistic Insight
The anti-inflammatory effects of many drugs are mediated through the inhibition of key pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). In vitro enzyme inhibition assays are crucial for determining the specific molecular targets of a compound and its potency.
A study on a pivalate-based Michael product, structurally related to the butanoate core, evaluated its in vitro inhibitory potential against COX-1, COX-2, and 5-LOX.[5] The compound exhibited IC50 values of 314 µg/mL for COX-1, 130 µg/mL for COX-2, and 105 µg/mL for 5-LOX, indicating a degree of selectivity towards COX-2 and 5-LOX.[5] This selectivity is a desirable trait for anti-inflammatory drugs, as COX-1 inhibition is associated with gastrointestinal side effects.
Table 3: In Vitro Anti-inflammatory Enzyme Inhibition
| Compound/Derivative | Enzyme | IC50 Value | Reference |
| Pivalate-based Michael product | COX-1 | 314 µg/mL | [5] |
| COX-2 | 130 µg/mL | [5] | |
| 5-LOX | 105 µg/mL | [5] |
In Vivo Anti-inflammatory Models: Assessing Efficacy in a Physiological Context
To validate the in vitro findings and assess the overall anti-inflammatory effect in a living organism, researchers employ various animal models of inflammation. A commonly used model is the carrageenan-induced paw edema test in rats.
The same pivalate-based Michael product was subjected to this in vivo model and demonstrated a significant reduction in paw edema.[5] At a dose of 30 mg/kg, a reduction of 40.58% in edema was observed after five hours, showcasing its potent anti-inflammatory activity in a physiological setting.[5]
Furthermore, a study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, which contain a similar ethyl ester moiety, also reported significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.[6][7] The percentage inhibition of edema for the evaluated compounds ranged from 70.2% to 83.1%, comparable to the standard drug diclofenac (85.0%).[7]
Table 4: In Vivo Anti-inflammatory Efficacy
| Compound/Derivative | Animal Model | Dosage | Key Finding | Reference |
| Pivalate-based Michael product | Carrageenan-induced rat paw edema | 30 mg/kg | 40.58% reduction in edema | [5] |
| Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates | Carrageenan-induced rat paw edema | Not specified | 70.2-83.1% inhibition of edema | [6][7] |
| Diclofenac (Reference) | Carrageenan-induced rat paw edema | Not specified | 85.0% inhibition of edema | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The choice of the carrageenan-induced paw edema model is based on its well-characterized biphasic inflammatory response, allowing for the evaluation of a compound's effect on different mediators of inflammation.
Step-by-Step Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions.
-
Baseline Measurement: The initial paw volume of the rats is measured using a plethysmometer.
-
Compound Administration: The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).
-
Carrageenan Injection: After a specific period, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
Caption: Workflow of the carrageenan-induced paw edema model.
III. Bridging the Gap: Causality and Considerations
The successful translation of in vitro efficacy to in vivo performance for this compound-based compounds and their analogs is contingent upon a multitude of factors. While potent in vitro activity is a prerequisite, it does not guarantee in vivo success.
Key Considerations for Translational Success:
-
Pharmacokinetics (ADME): The ability of a compound to be absorbed, distributed to the target site, metabolized in a favorable manner, and excreted from the body is paramount for in vivo efficacy. Poor pharmacokinetic properties can render a highly potent compound ineffective in a living system.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation is a critical determinant of its in vivo activity.
-
Target Engagement: The compound must reach its molecular target in sufficient concentrations and for an adequate duration to exert its therapeutic effect.
-
Toxicity: A compound may be effective but exhibit unacceptable toxicity in in vivo models, precluding its further development.
The studies on phenoxy-based compounds that have demonstrated both in vitro and in vivo efficacy suggest that these molecules possess favorable enough ADME and toxicity profiles to be effective in preclinical models. However, it is crucial for researchers to conduct comprehensive pharmacokinetic and toxicological studies early in the drug discovery process to identify candidates with the highest probability of clinical success.
IV. Conclusion and Future Directions
The collective evidence from studies on this compound-based compounds and their structural relatives underscores their significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. The successful translation from potent in vitro activity to demonstrable in vivo efficacy in several instances provides a strong rationale for their continued investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of these compounds.
-
Mechanism of Action Studies: To fully elucidate the molecular pathways through which these compounds exert their therapeutic effects.
-
Advanced In Vivo Models: To evaluate the efficacy of lead compounds in more clinically relevant models, such as patient-derived xenografts (PDXs) for cancer.
-
Pharmacokinetic and Safety Profiling: To thoroughly assess the drug-like properties and potential liabilities of promising candidates.
By systematically addressing these aspects, the scientific community can effectively bridge the translational gap and unlock the full therapeutic potential of this versatile class of compounds.
V. References
-
Auwal, A., et al. (2025). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Anticancer Agents Med Chem, 25(15), 1103-1112. [Link]
-
Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals (Basel), 16(11), 1530. [Link]
-
Tomi, I. H. R., et al. (2006). In vitro and in vivo Antitumor Effects of a Novel Phenoxazine Derivative on a Human Retinoblastoma Cell Line. Investigative Ophthalmology & Visual Science, 47(5), 1759-1765. [Link]
-
Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed Central, PMCID: PMC10675373. [Link]
-
dos Santos, J. A., et al. (2023). Phytochemical Profile, Cytotoxicity, Anti-Inflammatory, Antioxidant, and Antiglycation Activity of Annona crassiflora Extract: An In Vitro Study. Molecules, 28(19), 6929. [Link]
-
de Sá, C. B., et al. (2021). In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate. Drug and Chemical Toxicology, 45(5), 2217-2225. [Link]
-
Mori, A., et al. (2002). Antitumor effects of a novel phenoxazine derivative on human leukemia cell lines in vitro and in vivo. International Journal of Oncology, 20(5), 1007-1011. [Link]
-
Bhattacharya, S., et al. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. Tumour Biology, 36(8), 6293-6302. [Link]
-
El-Sayed, W. M., et al. (2021). In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. Clinical and Experimental Pharmacology and Physiology, 48(12), 1667-1677. [Link]
-
Al-Suwaidan, I. A., et al. (2022). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 27(1), 263. [Link]
-
Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed, 37896013. [Link]
-
Khan, J. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). ACS Omega, 9(1), 1234-1243. [Link]
-
Karegoudar, P., et al. (2018). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylates for Antioxidant and Antibacterial Activities. ResearchGate. [Link]
-
Chirită, C., et al. (2010). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Farmacia, 58(5), 545-554. [Link]
-
Karegoudar, P., et al. (2018). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. ResearchGate. [Link]
-
Junaid, M., et al. (2017). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. Frontiers in Chemistry, 5, 119. [Link]
-
Ghorab, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. [Link]
-
Maras, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6545. [Link]
-
Gokalp, O., et al. (2009). In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate. Drug and Chemical Toxicology, 32(4), 349-354. [Link]
-
Akbarzadeh, T., et al. (2014). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 25(2), 143-148. [Link]
-
Wang, X., et al. (2014). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]
-
Mohammed, H., et al. (2024). In vivo permeation of 2-phenoxyethanol in human skin. International Journal of Pharmaceutics, 655, 124017. [Link]
-
Li, H., et al. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. Journal of Inflammation Research, 15, 2529-2542. [Link]
-
Ghorab, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1294. [Link]
-
van Wijk, A., et al. (2024). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Molecules, 29(2), 488. [Link]
-
Junaid, M., et al. (2017). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. PubMed, 29312926. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Insight into the Stability of Ethyl 2-Phenoxybutanoate: A Forced Degradation Guide
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount. It informs formulation development, packaging choices, and storage conditions, and is a critical component of regulatory submissions. This guide provides a comprehensive framework for conducting a comparative stability study of Ethyl 2-phenoxybutanoate, a promising chemical entity. To provide a meaningful context, its stability profile will be contrasted with that of Ethyl phenylacetate, a structurally related and well-characterized ester.
This document is structured to not only present experimental protocols but also to elucidate the scientific rationale behind the chosen stress conditions and analytical methodologies. By adhering to the principles of scientific integrity, this guide aims to be a valuable resource for your stability testing endeavors.
Introduction: The Imperative of Stability Assessment
Forced degradation studies, also known as stress testing, are a cornerstone of pharmaceutical development.[1][2] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies are designed to intentionally degrade a drug substance to identify potential degradation products and elucidate degradation pathways.[3][4] This proactive approach is instrumental in developing and validating stability-indicating analytical methods, which are crucial for ensuring the quality, safety, and efficacy of a drug product throughout its shelf life.[5][6]
This compound, with its ester and ether functionalities, presents a unique stability profile. The presence of the phenoxy group and the ethyl ester moiety suggests potential susceptibility to hydrolytic, oxidative, and photolytic degradation. To systematically investigate these vulnerabilities, a direct comparison with a simpler, yet structurally relevant molecule, Ethyl phenylacetate, will be undertaken. This comparative approach allows for a deeper understanding of how the additional ether linkage and the position of the phenoxy group influence the overall stability.
Experimental Design: A Rationale-Driven Approach
The selection of stress conditions is pivotal to a meaningful forced degradation study. The conditions should be stringent enough to induce degradation, typically in the range of 5-20%, without causing complete decomposition of the molecule.[3] The following experimental workflow is designed to provide a comprehensive stability profile for both this compound and our comparator, Ethyl phenylacetate.
Caption: Experimental workflow for the comparative forced degradation study.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with each step meticulously planned to ensure the integrity of the results.
Materials and Reagents
-
This compound (purity >99%)
-
Ethyl phenylacetate (purity >99%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (37%, analytical grade)
-
Sodium hydroxide (pellets, analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Orthophosphoric acid (analytical grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Photostability chamber compliant with ICH Q1B guidelines[7][8]
-
Calibrated oven
-
pH meter
Preparation of Stock and Working Solutions
Prepare a stock solution of this compound and Ethyl phenylacetate at a concentration of 1 mg/mL in methanol. These stock solutions will be used for all stress conditions.
Forced Degradation Procedures
For each condition, a parallel experiment should be conducted with a control sample (stored at ambient temperature and protected from light) to account for any degradation not induced by the stressor.
-
Acidic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid. Heat the solution at 60°C. Withdraw aliquots at specified time intervals, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Basic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide. Keep the solution at room temperature. Withdraw aliquots at specified time intervals, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis. The ester linkage in both molecules is susceptible to hydrolysis. Basic hydrolysis, or saponification, is typically faster than acidic hydrolysis for esters.[4]
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw aliquots at specified time intervals and dilute with the mobile phase for analysis. The ether linkage in this compound may be susceptible to oxidation, potentially leading to cleavage of the C-O bond.
Place a known quantity of the solid compound in a clear, sealed vial and expose it to a temperature of 60°C in a calibrated oven. At specified time intervals, withdraw a sample, dissolve it in methanol, and dilute to a suitable concentration for HPLC analysis.
Expose the stock solution in a photostability chamber to light conditions as specified in the ICH Q1B guideline, which recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber. Analyze the samples after the exposure period. The aromatic rings in both molecules can absorb UV light, potentially leading to photodegradation.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential to separate the parent compound from its degradation products.[5][6] The following is a starting point for method development:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% orthophosphoric acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm (based on the UV absorbance of the phenoxy group)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Comparative Stability Analysis: Expected Outcomes
While experimental data for this compound is not yet publicly available, we can hypothesize its stability based on its structure and compare it to the known behavior of Ethyl phenylacetate.
| Stress Condition | This compound (Hypothetical) | Ethyl phenylacetate (Literature & Expected) | Rationale for Differences |
| Acid Hydrolysis | Moderate Degradation | Moderate Degradation | Both are ethyl esters and will hydrolyze to their respective carboxylic acids and ethanol. The rates are expected to be comparable. |
| Base Hydrolysis | Rapid Degradation | Rapid Degradation | Saponification is a rapid reaction for most simple esters. |
| Oxidation | Significant Degradation | Minor Degradation | The ether linkage in this compound provides an additional site for oxidative attack, potentially leading to more significant degradation compared to Ethyl phenylacetate. |
| Thermal Stress | Stable | Stable | Both compounds are expected to be relatively stable at 60°C in the solid state. |
| Photolytic Stress | Potential for Degradation | Generally Stable[10] | The phenoxy group in this compound may act as a chromophore, potentially making it more susceptible to photodegradation than Ethyl phenylacetate. |
Note: The above table presents a hypothetical comparison to guide the interpretation of experimental results.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for identifying and characterizing the degradation products.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 6. scispace.com [scispace.com]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Ethyl 2-phenoxybutanoate and Related Esters
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of Ethyl 2-phenoxybutanoate. As a trusted partner in your research, we recognize that operational excellence extends beyond the bench to include robust safety and waste management protocols. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.
The following procedures are based on the known hazard profiles of structurally similar phenoxy and ethyl ester compounds. Laboratory personnel must always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to all local, state, and federal regulations.
Core Principles: Hazard Assessment and Pre-Disposal Safety
Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. This compound and related esters present a multi-faceted risk profile that must be managed proactively.
Causality of Hazard Profile: The ester functional group combined with the phenoxy moiety and ethyl chain contributes to its classification as a combustible liquid and a potential environmental hazard. Vapors can be heavier than air, and at elevated temperatures, may form explosive mixtures with air[1]. Furthermore, many organic esters exhibit aquatic toxicity, making containment and prevention from entering waterways a critical priority.
Table 1: Hazard Profile Summary for Related Phenoxy Esters
| Hazard Category | Description | Rationale & Key Precautions | Authoritative Source |
|---|---|---|---|
| Flammability | Flammable liquid and vapor, Category 3. | The compound has a flash point that allows it to form ignitable mixtures with air at elevated temperatures. Action: Keep away from all ignition sources, including heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools during handling and disposal[1][2]. | Sigma-Aldrich |
| Health Hazards | May cause skin, eye, and respiratory irritation. | Direct contact can lead to irritation. Inhalation of vapors or aerosols may irritate the respiratory tract[3]. Action: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE) at all times. | Thermo Fisher Scientific |
| Environmental | Toxic to aquatic life. | The compound's low water solubility and organic nature can be harmful to aquatic ecosystems. Action: Do not allow the product to enter drains or waterways under any circumstances[4]. All waste must be collected for proper disposal. | Sigma-Aldrich |
| Reactivity | Incompatible with strong oxidizing agents, acids, and bases. | Contact with strong oxidizers can lead to vigorous, exothermic reactions. Action: Segregate waste from incompatible materials to prevent dangerous chemical reactions within the waste container[2][3]. | Thermo Fisher Scientific |
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].
-
Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat to prevent skin exposure[1][3].
-
Respiratory Protection: Not typically required if handled within a certified chemical fume hood. If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary[1][4].
Waste Segregation and Containment Protocol
Proper segregation is a self-validating system that prevents accidental reactions and ensures compliant disposal.
Step 1: Designate a Waste Container Use a clearly labeled, leak-proof container designated for "Non-Halogenated Organic Liquid Waste." The container must be made of a material compatible with the ester.
Step 2: Proper Labeling The waste container label is a critical communication tool. It must comply with EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard[5][6]. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and other components of the waste stream.
-
The specific hazards (e.g., "Flammable," "Irritant," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste is added).
-
Your name and laboratory information.
Step 3: Safe Accumulation
-
Keep the waste container tightly closed when not in use to prevent the release of flammable vapors[1][2].
-
Store the container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials[2].
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Step-by-Step Disposal and Decontamination Procedures
Disposal must be methodical and deliberate. These protocols cover routine waste, bulk disposal, and associated contaminated materials.
Protocol 3.1: Routine Laboratory Waste (Small Quantities)
-
Transfer: Working inside a chemical fume hood, carefully decant the liquid waste from your experimental apparatus into the designated non-halogenated organic waste container.
-
Rinsing: Rinse the emptied apparatus with a small amount of a suitable solvent (e.g., ethanol or acetone). Transfer this rinsate into the same hazardous waste container. This ensures residual chemical is captured.
-
Seal: Securely close the waste container lid.
-
Logistics: When the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor[7][8].
Protocol 3.2: Disposal of Unused or Bulk Product
-
Do Not Dispose Down the Drain: Under no circumstances should the product be poured down the sink[1].
-
Original Container: If the product is in its original container, ensure the cap is tightly sealed and the label is intact and legible.
-
Request Pickup: Treat the entire container as hazardous waste. Contact your EHS office to schedule a pickup for disposal at an approved waste disposal plant[1][2].
Protocol 3.3: Decontamination of Contaminated Materials
-
Solid Waste: Items such as absorbent pads, contaminated gloves, and paper towels should be collected in a separate, sealed, and clearly labeled bag or container for "Solid Chemical Waste."
-
Glassware: Heavily contaminated or broken glassware should be decontaminated with a suitable solvent (with the rinsate collected as hazardous waste) before being placed in a designated broken glass disposal box.
Spill Management: An Emergency Response Workflow
Immediate and correct response to a spill is critical for laboratory safety.
Protocol 4.1: Small Spill (<100 mL)
-
Alert & Ventilate: Alert personnel in the immediate area. Ensure the chemical fume hood is operational to maximize ventilation.
-
Control Ignition Sources: Immediately extinguish any nearby open flames and turn off hot plates or other ignition sources[1].
-
Contain & Absorb: Wearing your full PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®)[1][8]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Using non-sparking tools (e.g., plastic or brass scraper), carefully scoop the absorbed material into a sealable container[1][3].
-
Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous chemical waste.
-
Decontaminate: Clean the spill area with soap and water.
Protocol 4.2: Large Spill (>100 mL)
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Alert: Activate the nearest fire alarm and contact your institution's emergency response team or EHS office immediately. Provide them with the chemical name and approximate quantity of the spill.
-
Do Not Attempt to Clean: A large spill of a flammable liquid requires specialized training and equipment. Allow only trained emergency responders to handle the cleanup[1].
Decision Workflow for Disposal and Spill Response
The following diagram provides a logical decision-making pathway for managing this compound waste and spills, ensuring a consistent and safe response.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 2-oxo-4-phenylbutyrate - Safety Data Sheet [chemicalbook.com]
- 5. epa.gov [epa.gov]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemtalk.com.au [chemtalk.com.au]
Personal protective equipment for handling Ethyl 2-phenoxybutanoate
Topic: Personal Protective Equipment for Handling Ethyl 2-phenoxybutanoate CAS: 56149-37-2 (Analogous reference to 2-phenoxybutyric acid esters)[1]
Core Directive & Scientific Rationale
To the Researcher: Handling This compound requires a nuanced understanding of organic ester permeation kinetics. Unlike simple solvents, phenoxy esters combine the lipophilicity of an aromatic ring with the polarity of an ester linkage.[1] This duality allows the molecule to permeate standard laboratory nitrile gloves faster than expected while facilitating dermal absorption.[1]
This guide moves beyond generic "safety rules" to provide a mechanism-based protection strategy . We treat the PPE not just as a barrier, but as a calculated defense system against specific physicochemical properties: Lipophilicity (LogP) and Volatility .[1]
Risk Assessment & Hazard Profile
Chemical Identity:
-
CAS: 56149-37-2[1]
-
Class: Phenoxy Ester / Carboxylic Ester
Hazard Classification (GHS - Extrapolated from Homologs): While specific toxicological data for this exact isomer is limited, data from structural analogs (Ethyl phenoxyacetate, CAS 2555-49-9; 2-Phenoxybutyric acid) dictates a Category 2 handling protocol.[1]
| Hazard Class | GHS Code | Signal | Mechanism of Action |
| Skin Irritation | H315 | Warning | Solvent action removes dermal lipids; acidic hydrolysis products irritate stratum corneum.[1] |
| Eye Irritation | H319 | Warning | Direct interaction with corneal membranes causing inflammation.[1] |
| STOT - SE | H335 | Warning | Respiratory tract irritation via inhalation of vapors/mists.[1] |
| Aquatic Toxicity | H411 | Warning | High lipophilicity allows bioaccumulation in aquatic organisms (Avoid drain disposal).[1] |
PPE Matrix: The "Why" Behind the Gear
This section defines the PPE requirements based on Breakthrough Time (BT) and Permeation Rate .[1]
Hand Protection (Critical Control Point)
Scientific Insight: Ethyl esters can swell nitrile rubber.[1] The phenoxy group increases the molecule's ability to diffuse through the polymer matrix of disposable gloves.[1]
| Contact Type | Recommended Material | Thickness | Est. Breakthrough | Rationale |
| Incidental Splash | Nitrile (High Grade) | > 5 mil (0.12 mm) | < 10 mins | Standard nitrile offers only temporary protection against esters.[1] Change immediately upon contact. |
| Prolonged Contact | Silver Shield / 4H (Laminate) | Multi-layer | > 480 mins | Laminate films are impermeable to most aromatics and esters.[1] Essential for spill cleanup.[1] |
| Immersion | Butyl Rubber | > 15 mil | > 240 mins | Butyl rubber provides superior resistance to esters compared to Neoprene or Latex.[1] |
⛔ FORBIDDEN: Latex gloves are strictly prohibited.[1] The ester functionality degrades the latex lattice rapidly, offering zero protection against permeation.[1]
Respiratory Protection
-
Scenario A (Fume Hood): No respirator required if sash is at proper working height (18 inches).[1]
-
Scenario B (Benchtop/Spill): Half-face respirator with Organic Vapor (OV) Cartridges (Black band).[1]
-
Why: The vapor pressure of ethyl esters is sufficient to generate VOCs that exceed comfort levels and potential exposure limits (OELs).[1]
-
Eye & Body Protection[1][5]
-
Eyes: Chemical Splash Goggles (Indirect Venting).[1] Safety glasses are insufficient due to the liquid nature and "creeping" ability of esters.[1]
-
Body: Lab coat (100% Cotton or Nomex). Synthetic blends (Polyester) can melt if the ester is part of a flammable reaction mixture.[1]
Visualizing the Decision Logic
The following diagram illustrates the logical flow for selecting PPE and handling procedures based on the operation scale.
Figure 1: Decision logic for PPE selection based on operational scale and ventilation availability.
Operational Protocol: Step-by-Step
This workflow integrates safety checks into the experimental process.
Phase 1: Preparation & Weighing
-
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.
-
Glove Check: Don two pairs of nitrile gloves.[1] (Outer pair is sacrificial; inner pair is the final barrier).[1]
-
Transfer: Use a glass pipette or syringe.[1] Avoid pouring directly from the bottle to prevent drips running down the bottle neck (a common source of glove contamination).[1]
Phase 2: Reaction & Synthesis
-
Heating: If heating this compound, ensure a reflux condenser is active. The flash point is likely >100°C, but vapors can still be flammable.[1]
-
Monitoring: Watch for "creeping." Esters have low surface tension and can migrate up ground glass joints.[1] Use Teflon sleeves or grease to seal joints.[1]
Phase 3: Cleanup & Waste
-
Decontamination: Wipe all surfaces with Ethanol or Isopropanol .[1] Water alone is ineffective due to the lipophilic phenoxy group.[1]
-
Waste Stream:
Emergency Response Plan
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash for 15 mins with soap/water.[1] | Check for redness/dermatitis.[1] Apply non-petroleum moisturizer if irritation persists.[1] |
| Eye Contact | Flush for 15 mins at eyewash station. | Hold eyelids open. Seek medical attention (ophthalmology) immediately. |
| Spill (< 50mL) | Cover with Vermiculite or absorbent pads.[1] | Place in sealed bag. Wipe area with ethanol.[1] Ventilate. |
| Spill (> 50mL) | Evacuate area. | Call EHS/HazMat team.[1] Do not attempt cleanup without respiratory protection.[1] |
Handling Workflow Diagram
Figure 2: Operational workflow emphasizing the critical safety checks during the preparation and usage phases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22741, 4-Phenoxybutyric acid (Structural Analog).[1] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
